Rhodamine 800
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOCUMLBPNDIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143686 | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101027-54-7, 137993-41-0 | |
| Record name | Rhodamine 800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine 800 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Rhodamine 800: A Technical Guide for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 (Rh800) is a versatile, near-infrared (NIR) fluorescent dye with significant applications across various scientific disciplines. Its unique photophysical properties, including excitation and emission in the red to near-infrared spectrum, make it an invaluable tool for biological imaging and analysis, particularly in complex biological media like whole blood.[1][2][3] This guide provides an in-depth overview of this compound's core applications, quantitative properties, and detailed experimental protocols to facilitate its effective use in research and development.
Core Properties and Applications
This compound is a member of the rhodamine family of dyes, which are widely used in biotechnology for applications such as fluorescence microscopy, flow cytometry, and ELISA.[4][5] A key advantage of this compound is its absorption and emission at longer wavelengths, which minimizes interference from the absorption of hemoglobin in blood, making it suitable for clinical fluorescence measurements without extensive sample preparation.
The primary applications of this compound in scientific research include:
-
Mitochondrial Staining: As a membrane-permeable cationic fluorescent probe, this compound specifically accumulates in mitochondria in response to the mitochondrial membrane potential. This property, combined with its low cellular toxicity at typical working concentrations, makes it a common choice for visualizing mitochondria in animal cells, plant cells, and microorganisms.
-
Flow Cytometry: this compound is utilized in flow cytometry for analyzing DNA content in cells that have been fixed with ethanol or permeabilized with detergents.
-
In Vivo and Cardiac Imaging: Its near-infrared fluorescence allows for deeper tissue penetration, making it suitable for in vivo imaging applications. It has been investigated as a deposition flow tracer for dynamic cardiac imaging, where its accumulation is proportional to coronary flow.
-
Fluorescence Measurements in Whole Blood and Plasma: The spectral properties of this compound allow for fluorescence measurements directly in whole blood and plasma, as its excitation and emission maxima are well-removed from the absorption bands of hemoglobin. It has been used to monitor albumin concentrations in the presence of red blood cells.
-
High-Performance Liquid Chromatography (HPLC): this compound has been employed as a mobile phase additive in reversed-phase HPLC for the quantitation of analytes like valproic acid in plasma, using visible diode laser-induced fluorescence detection.
-
Biosensing: In combination with p-sulfonatocalixarene, this compound can act as a near-infrared fluorescent probe for the detection of acetylcholine.
Quantitative Data
The photophysical properties of this compound are crucial for designing and interpreting experiments. The following tables summarize key quantitative data for this dye.
| Property | Value (nm) | Reference(s) |
| Excitation Peak (Nominal) | 682 | |
| Emission Peak (Nominal) | 704 | |
| Excitation Peak (in use) | 681 - 693 | |
| Emission Peak (in use) | >720 |
| Medium | Mean Fluorescence Lifetime (ns) | Reference(s) |
| PBS | 0.68 | |
| Plasma | 1.90 | |
| Whole Blood | 1.86 | |
| Albumin | 1.80 |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. Below are protocols for common experimental procedures.
Protocol 1: Mitochondrial Staining for Fluorescence Microscopy and Flow Cytometry
This protocol details the steps for staining both suspension and adherent cells to visualize mitochondria.
1. Preparation of this compound Working Solution: a. Stock Solution: Dissolve 1 mg of this compound in 525 µL of DMSO to create a 5 mM stock solution. b. Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-20 µM. The optimal concentration should be determined based on the specific cell type and experimental conditions.
2. Cell Staining:
3. Observation:
- Fluorescence Microscopy: Observe the stained cells using appropriate filter sets for near-infrared dyes.
- Flow Cytometry: Analyze the stained cells using a flow cytometer with a 633 nm excitation laser.
Protocol 2: Detection of Acetylcholine using this compound
This protocol describes a method for the near-infrared fluorescence detection of acetylcholine in an aqueous solution.
1. Reagent Preparation: a. Dissolve this compound and indocyanine green (ICG) in PBS to a concentration of 40 nM. b. Prepare a 1 mM solution of p-sulfonatocalix[n]arenes (S[n]) in PBS. c. Prepare a 350 mM solution of acetylcholine (ACh) in PBS.
2. Experimental Procedure: a. To 3 mL of the 40 nM this compound solution, add 100 µL of the 1 mM p-sulfonatocalix[n]arenes solution. b. Add microliter aliquots of the 350 mM acetylcholine solution to the mixture while stirring. c. After 2 minutes of stirring, measure the fluorescence spectra.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Preparation of this compound Staining Solutions.
Caption: Staining Protocol for Suspension Cells.
Caption: Staining Protocol for Adherent Cells.
Conclusion
This compound stands out as a powerful fluorescent probe for a multitude of applications in scientific research, particularly where near-infrared fluorescence is advantageous. Its utility in mitochondrial staining, flow cytometry, and in vivo imaging, coupled with its favorable spectral properties for use in complex biological samples, ensures its continued relevance in the fields of cell biology, diagnostics, and drug development. By following the detailed protocols and understanding the quantitative characteristics outlined in this guide, researchers can effectively harness the capabilities of this compound to advance their scientific inquiries.
References
- 1. Fluorescence Properties of this compound in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence properties of this compound in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]
- 5. Which rhodamines are used in biological research laboratories? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Cellular Mechanism of Action of Rhodamine 800
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodamine 800 (Rh800) is a lipophilic, cationic, near-infrared (NIR) fluorescent dye utilized extensively in cellular biology and biomedical research. Its primary mechanism of action involves its accumulation within mitochondria, driven by the mitochondrial membrane potential (ΔΨm). This property allows Rh800 to serve as a sensitive probe for mitochondrial energization and cellular metabolic states. Operating in the NIR window (Excitation ~680 nm / Emission ~700 nm) minimizes background autofluorescence from biological samples, enhancing signal clarity. This guide provides a detailed examination of the cellular uptake, localization, and spectrofluorometric behavior of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in its effective application.
Core Mechanism of Action: Mitochondrial Sequestration
The principal mechanism governing this compound's intracellular behavior is its electrophoretic redistribution into mitochondria, a process contingent on the organelle's electrochemical gradient. As a delocalized cation, Rh800 is actively drawn across the inner mitochondrial membrane by the strong negative potential (-150 to -180 mV) of the mitochondrial matrix.[1][2][3]
This accumulation is directly proportional to the energetic state of the cell.[2] In healthy, metabolically active cells with highly polarized mitochondria, Rh800 accumulates to a high concentration, leading to significant changes in its fluorescence properties. Conversely, in cells with depolarized mitochondria—a condition induced by metabolic inhibitors, uncouplers (e.g., FCCP), or cellular stress leading to apoptosis—the driving force for uptake is diminished, resulting in reduced mitochondrial staining and altered fluorescence signals.[2]
Upon accumulation in the energized mitochondrial matrix, this compound typically exhibits a large red shift in its absorption spectrum and a pronounced quenching of its fluorescence intensity. This quenching is a key indicator of mitochondrial uptake and energization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a probe of energization of cells and tissues in the near-infrared region: a study with isolated rat liver mitochondria and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and effective mitochondrial delivery of ω-Rhodamine-B-polysulfobetaine-PEG copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Landscape of Rhodamine 800: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of Rhodamine 800, a near-infrared fluorescent dye with significant utility in biological research and drug development.
Core Chemical Structure and Identifiers
This compound is a cationic xanthene dye characterized by a rigid, polycyclic aromatic core. Its chemical structure is fundamental to its unique spectral properties in the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced autofluorescence from biological samples.
The key identifiers for this compound are summarized below:
| Identifier | Value |
| IUPAC Name | 3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate[1] |
| Molecular Formula | C₂₆H₂₆ClN₃O₅ |
| Molecular Weight | 495.95 g/mol [2] |
| CAS Number | 137993-41-0 |
| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O |
| InChI Key | HACOCUMLBPNDIN-UHFFFAOYSA-M |
Photophysical Properties
This compound exhibits distinct absorption and emission characteristics that are influenced by the solvent environment. These properties are crucial for its application in various experimental settings.
Spectral Characteristics
The absorption and emission maxima of this compound in different solvents are presented below. The dye's performance in the NIR spectrum makes it particularly valuable for biological imaging.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
| Methanol | 682 | 712 |
| Ethanol | 681 | 702 |
| Cyclopentanol | - | 716 |
| Acetone | 683 | - |
| DMSO | 696 | - |
| Myocardial Tissue | 693 | 720-730 |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of the fluorescence emission.
| Solvent/Medium | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Ethanol | 0.25 | - |
| PBS | - | 0.68 |
| Plasma | - | 1.90 (mean) |
| Whole Blood | - | 1.86 (mean) |
| Human Serum Albumin (HSA) | - | 1.80 (mean) |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
A common protocol for preparing this compound solutions for cellular staining is as follows:
-
Stock Solution (5 mM): Dissolve 1 mg of this compound in 525 µL of dimethyl sulfoxide (DMSO).
-
Working Solution (1-20 µM): Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.
Mitochondrial Staining Protocol for Suspension Cells
This protocol outlines the steps for staining mitochondria in suspension cells:
-
Harvest the cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.
-
Wash the cells twice with PBS, centrifuging for 5 minutes each time. Resuspend the cells to a density of 1x10⁶ cells/mL.
-
Add 1 mL of the this compound working solution to the cell suspension and incubate at room temperature for 5-30 minutes.
-
Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS for 5 minutes each time.
-
Resuspend the cells in a serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Spectroscopic Measurement Protocol
For fluorescence spectroscopic measurements, the following general steps can be followed:
-
Prepare a solution of this compound in the desired solvent (e.g., PBS) at a specific concentration (e.g., 40 nM).
-
For interaction studies, add the molecule of interest (e.g., p-sulfonatocalix[n]arenes at 1 mM) to the this compound solution.
-
Introduce the analyte (e.g., acetylcholine at 350 mM) in aliquots to the mixture while stirring.
-
After a 2-minute stirring period, measure the fluorescence spectra using a spectrofluorometer.
Mechanism of Action and Visualization
The primary mechanism of action for this compound as a cellular stain is its accumulation within mitochondria, driven by the mitochondrial membrane potential (ΔΨm). As a lipophilic cation, this compound is drawn across the negatively charged inner mitochondrial membrane.
The following diagram illustrates this process:
Caption: Mitochondrial uptake of this compound.
Synthesis of Rhodamine Dyes
Applications in Research and Drug Development
This compound's unique properties make it a valuable tool in several research areas:
-
Mitochondrial Imaging: Its ability to specifically accumulate in mitochondria allows for the visualization and monitoring of mitochondrial membrane potential, a key indicator of cellular health and function.
-
Flow Cytometry: this compound can be used as a fluorescent probe in flow cytometry for cell analysis and sorting.
-
Near-Infrared Fluorescence Imaging: Its emission in the NIR window is advantageous for in vivo imaging studies, enabling deeper tissue penetration and reduced background signal.
-
Drug Screening: As changes in mitochondrial membrane potential are linked to various disease states and drug toxicities, this compound can be employed in high-throughput screening assays to assess the effects of drug candidates on mitochondrial function.
-
Tracer Dye: It has been used as a tracer dye in biological systems to study flow and transport phenomena.
References
safety and handling precautions for Rhodamine 800 powder
An In-depth Technical Guide to the Safe Handling of Rhodamine 800 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive . It is intended for use by professionals in research and development environments who are familiar with standard laboratory safety procedures. This compound is a near-infrared fluorescent dye, and while specific toxicological data is limited, a cautious approach to handling is warranted based on the general properties of chemically similar compounds and the potential for adverse health effects.
Hazard Identification and Classification
This compound is not extensively classified under the Globally Harmonized System (GHS). However, based on data from various suppliers and databases, it should be handled as a substance with potential for acute toxicity, skin irritation, and serious eye irritation. The perchlorate salt form may also present oxidizing properties.
GHS Hazard Statements (Potential):
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H272: May intensify fire; oxidizer.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 137993-41-0 |
| Molecular Formula | C₂₆H₂₆ClN₃O₅ |
| Molecular Weight | 495.95 g/mol |
| Appearance | Dark purple to brown powder/crystals |
| Solubility | Soluble in ethanol, DMSO, and DMF. Soluble in water. |
| Fluorescence | λex ~682 nm; λem ~712 nm in methanol |
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is required.
Engineering Controls
-
Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.
-
Containment: For procedures that may generate significant amounts of dust, use of a glove box is recommended.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to protect against dust particles. |
| Skin Protection | A lab coat and disposable nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated. |
| Respiratory Protection | For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 or higher-rated particulate respirator should be used. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. |
Accidental Release Measures
In the case of a spill, follow a pre-planned emergency procedure. The following is a detailed protocol for a small-scale laboratory spill of this compound powder.
Experimental Protocol: Small-Scale Spill Response
Objective: To safely clean and decontaminate a small spill (less than 1 gram) of this compound powder.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves, N95 respirator.
-
Spill Kit: Absorbent pads, dry sand or vermiculite, plastic dustpan and brush, sealable plastic bags for waste disposal, 70% ethanol solution, paper towels.
Procedure:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Put on a lab coat, safety goggles, two pairs of nitrile gloves, and an N95 respirator.
-
-
Contain the Spill:
-
If the powder is spreading, carefully cover it with dry sand or vermiculite to prevent further dispersal.
-
-
Clean Up the Spill:
-
Carefully sweep the spilled powder and absorbent material into a plastic dustpan.
-
Avoid creating dust. If necessary, lightly dampen the powder with a 70% ethanol solution to minimize airborne particles.
-
Transfer the collected material into a sealable plastic bag.
-
-
Decontaminate the Area:
-
Wipe the spill area with paper towels dampened with 70% ethanol.
-
Start from the outer edge of the spill and work inwards.
-
Place all used paper towels into the waste bag.
-
-
Dispose of Waste:
-
Seal the plastic bag containing the spilled material and contaminated cleaning supplies.
-
Place this bag into a second sealable bag for secondary containment.
-
Label the bag as "Hazardous Waste: this compound" and dispose of it according to your institution's hazardous waste disposal procedures.
-
-
Doff PPE and Personal Hygiene:
-
Remove PPE in the correct order to avoid cross-contamination (gloves, goggles, respirator, lab coat).
-
Wash hands thoroughly with soap and water.
-
Toxicological and Ecotoxicological Information
As of the date of this guide, there is a significant lack of quantitative toxicological and ecotoxicological data for this compound. No specific LD50, LC50, Permissible Exposure Limits (PEL), or Threshold Limit Values (TLV) have been established. Some in-vitro studies suggest low toxicity at concentrations used for cellular imaging. However, the absence of comprehensive data necessitates that this compound be handled with care, assuming it may be harmful.
Visual Workflow for Spill Response
The following diagram illustrates the logical flow of the small-scale spill response protocol.
Caption: Workflow for handling a small-scale this compound powder spill.
Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or your institution's specific safety protocols. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department for the most current and comprehensive information.
References
Methodological & Application
Application Notes and Protocols for Rhodamine 800 in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye with utility in various biological applications, including flow cytometry. Its excitation and emission maxima, typically around 682 nm and 704 nm respectively, make it well-suited for instruments equipped with a red laser, such as a 633 nm or 640 nm laser.[1] This allows for multiplexing with other common fluorochromes that are excited by blue (488 nm) or violet (405 nm) lasers, minimizing spectral overlap.
The primary applications of this compound in flow cytometry include the assessment of mitochondrial membrane potential (ΔΨm), analysis of cell viability, and evaluation of drug efflux pump activity, particularly in the context of multidrug resistance (MDR). As a lipophilic cation, this compound accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential.[2] A decrease in this potential, a hallmark of cellular stress and apoptosis, results in reduced this compound accumulation and a corresponding decrease in fluorescence intensity. Conversely, its efflux from cells can be used to measure the activity of transporter proteins like P-glycoprotein (Pgp), which is a key player in multidrug resistance.
Photophysical Properties of this compound
A clear understanding of the spectral properties of this compound is crucial for designing and executing successful flow cytometry experiments.
| Property | Value | Reference |
| Excitation Maximum | ~682 nm | [3] |
| Emission Maximum | ~704 nm | [3] |
| Recommended Laser | 633 nm HeNe or 640 nm red diode laser | [1] |
| Recommended Emission Filter | 710/50 nm or similar long-pass filter | |
| Molar Extinction Coefficient | >100,000 cm⁻¹M⁻¹ | |
| Quantum Yield | Moderate | |
| Solubility | DMSO, DMF, Ethanol |
Application 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
The accumulation of this compound in mitochondria is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis and cellular dysfunction. Flow cytometry provides a robust platform for quantifying these changes on a single-cell level.
Principle of ΔΨm Measurement with this compound
Healthy cells with polarized mitochondria will exhibit high levels of this compound fluorescence. In contrast, cells undergoing apoptosis or metabolic stress will have depolarized mitochondria and, consequently, lower this compound fluorescence.
References
- 1. Flow Cytometric Analysis of Rhodamine 123 Fluorescence during Modulation of the Membrane Potential in Plant Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine 800 in Live-Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye belonging to the rhodamine family. Its excitation and emission maxima in the far-red region of the spectrum make it a valuable tool for live-cell fluorescence microscopy, offering advantages such as reduced phototoxicity, deeper tissue penetration, and minimal spectral overlap with other common fluorophores.[1] These characteristics are particularly beneficial for long-term time-lapse imaging and multiplexing experiments. This document provides detailed application notes and protocols for the use of this compound and its derivatives in various live-cell imaging applications.
Photophysical Properties of this compound
The photophysical properties of this compound are crucial for designing and optimizing fluorescence microscopy experiments. The following table summarizes key quantitative data for this compound in different environments.
| Property | Value | Solvent/Condition | Reference |
| Excitation Maximum (λex) | 682 nm | Methanol | |
| 681 nm | Ethanol | [2] | |
| 682 nm | - | [3] | |
| Emission Maximum (λem) | 712 nm | Methanol | |
| 703 nm | Ethanol | ||
| 704 nm | - | ||
| Molar Extinction Coefficient (ε) | 113,000 cm⁻¹M⁻¹ | Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.25 | Ethanol | |
| Fluorescence Lifetime (τ) | 0.68 ns | PBS | |
| 1.90 ns (mean) | Plasma |
Applications in Live-Cell Fluorescence Microscopy
This compound and its derivatives have been successfully employed in a range of live-cell imaging applications.
Mitochondrial Staining and Membrane Potential Measurement
This compound is a lipophilic cation that accumulates in the mitochondria of live cells in a membrane potential-dependent manner. This property allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health. A decrease in mitochondrial membrane potential, an early indicator of apoptosis, leads to a reduction in this compound accumulation and a corresponding decrease in fluorescence intensity.
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium or buffer (e.g., PBS, HBSS) to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
-
Staining:
-
For adherent cells, remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
For suspension cells, pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes), remove the supernatant, and resuspend the cells in the this compound staining solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
For adherent cells, remove the staining solution and wash the cells 2-3 times with pre-warmed complete culture medium or PBS.
-
For suspension cells, pellet the cells by centrifugation, remove the staining solution, and resuspend the cells in pre-warmed complete culture medium or PBS. Repeat the wash step 2-3 times.
-
-
Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~680 nm, Emission: ~700 nm).
Workflow for Mitochondrial Staining
Caption: Workflow for live-cell mitochondrial staining using this compound.
DNA Content Analysis by Flow Cytometry
This compound can be used for the analysis of DNA content in cells using flow cytometry, allowing for the determination of cell cycle distribution (G0/G1, S, and G2/M phases). This application relies on the stoichiometric binding of the dye to DNA. While protocols often mention other dyes, the principles can be adapted for this compound, especially when multiplexing with green or red fluorescent proteins.
This protocol is a general guideline and requires optimization for specific cell types.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cells in suspension
-
PBS (calcium and magnesium-free)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Fixation:
-
Harvest approximately 1-2 x 10^6 cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 800 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of staining solution containing this compound (final concentration to be optimized, e.g., 1-10 µM) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a red laser for excitation.
-
Collect the fluorescence emission using a long-pass filter (e.g., >695 nm).
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of the DNA content to visualize the cell cycle distribution.
-
Workflow for DNA Content Analysis
Caption: Workflow for DNA content analysis using this compound and flow cytometry.
Analyte Sensing
Derivatives of this compound can be designed as fluorescent probes for the detection of specific analytes in biological systems. An example is the use of a complex of this compound and p-sulfonatocalixarene for the near-infrared fluorescence detection of acetylcholine. This approach is based on the displacement of this compound from the calixarene cavity by acetylcholine, leading to a change in fluorescence. While this specific example was demonstrated in aqueous solution, the principle can be adapted for live-cell applications with appropriate probe design and delivery methods.
This is a conceptual protocol that would require the development and validation of a specific this compound-based analyte sensor.
Materials:
-
Analyte-specific this compound probe
-
Live cells cultured on an imaging platform
-
Appropriate buffers and cell culture media
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Probe Loading: Incubate live cells with the this compound-based analyte probe at an optimized concentration and for a sufficient duration to allow for cell entry and distribution.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before stimulation.
-
Stimulation: Treat the cells with a stimulus known to alter the concentration of the target analyte (e.g., addition of a neurotransmitter precursor).
-
Time-Lapse Imaging: Acquire a time-series of fluorescence images to monitor the change in the probe's fluorescence intensity or spectral properties in response to the changing analyte concentration.
-
Data Analysis: Quantify the changes in fluorescence over time and correlate them with the expected changes in analyte concentration.
Logical Relationship for Analyte Sensing
Caption: Principle of analyte detection using a this compound-based displacement assay.
Mitigating Phototoxicity with "Gentle Rhodamines"
A significant challenge in live-cell imaging is phototoxicity, where the excitation light and the fluorescent probe interact to generate reactive oxygen species (ROS) that can damage and kill cells. To address this, "Gentle Rhodamines" have been developed. These are derivatives of rhodamine dyes, including those in the far-red spectrum, that are conjugated to a triplet state quencher like cyclooctatetraene (COT). This modification reduces the generation of ROS without significantly compromising the photophysical properties of the dye, enabling longer and more detailed live-cell imaging experiments.
Experimental Workflow for Reduced Phototoxicity Imaging
Caption: Experimental workflow for live-cell imaging with reduced phototoxicity using Gentle Rhodamines.
Conclusion
This compound is a versatile and powerful near-infrared fluorophore for a variety of live-cell imaging applications. Its favorable spectral properties make it particularly suitable for mitochondrial studies, and with appropriate modifications and protocols, it can be extended to applications such as DNA content analysis and analyte sensing. The development of "Gentle Rhodamines" further enhances its utility by mitigating the critical issue of phototoxicity, paving the way for more advanced and physiologically relevant live-cell imaging studies. Researchers are encouraged to optimize the provided protocols for their specific experimental needs to achieve the best possible results.
References
Application Notes and Protocols: Rhodamine 800 for In Vivo Imaging in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye increasingly utilized for in vivo imaging in animal models. Its spectral properties, characterized by excitation and emission in the NIR window (700-900 nm), offer significant advantages for deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues. This document provides detailed application notes and protocols for the use of this compound in preclinical research, focusing on its photophysical properties, experimental procedures, and data interpretation. Rhodamine dyes, in general, are known for their high brightness, photostability, and excellent cell permeability, making them valuable tools in various biological imaging applications.
Photophysical and Chemical Properties of this compound
This compound's utility in in vivo imaging is underpinned by its favorable photophysical characteristics. A summary of these properties is presented in the table below. It is important to note that these values can be influenced by the solvent and local microenvironment.
| Property | Value | Solvent/Condition | Reference |
| Excitation Maximum (λex) | 682 nm | Methanol | [1] |
| 693 nm | Krebs-Henseleit buffer | [2] | |
| Emission Maximum (λem) | 712 nm | Methanol | [1] |
| > 720 nm | Krebs-Henseleit buffer | [2] | |
| Molar Extinction Coefficient (ε) | 113,000 cm⁻¹M⁻¹ | Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.25 | Ethanol | |
| Molecular Weight | 495.95 g/mol | - | [1] |
| Formulation | Powder | - | |
| Solubility | Soluble in ethanol and DMSO | - |
Key Applications in In Vivo Imaging
This compound is a versatile dye that can be employed in a variety of in vivo imaging applications, including:
-
Biodistribution and Pharmacokinetics: Tracking the whole-body distribution and clearance of the dye or dye-conjugated molecules over time.
-
Vascular Imaging: Visualizing blood vessels and assessing vascular permeability.
-
Perfusion and Flow Studies: As a flow-dependent tracer to assess tissue perfusion, particularly in organs like the heart.
-
Cell Tracking: Labeling and tracking the migration and localization of cells in vivo.
-
Mitochondrial Imaging: Due to its cationic nature, this compound can accumulate in mitochondria, enabling the study of mitochondrial membrane potential.
Experimental Protocols
The following are generalized protocols for common applications of this compound in animal models. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: General Biodistribution Study in Mice
This protocol outlines the steps for a typical biodistribution study to determine the localization of this compound in various organs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Animal model (e.g., BALB/c mice)
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Dye Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO or ethanol.
-
Further dilute the stock solution in sterile PBS to the desired working concentration (typically 1-100 µM). The final concentration of the organic solvent should be minimized to avoid toxicity.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system. Acquire a baseline whole-body image.
-
-
Dye Administration:
-
Administer the this compound solution via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Use an appropriate excitation filter (e.g., ~675 nm) and emission filter (e.g., ~720 nm long pass).
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the animal.
-
Dissect the major organs (liver, kidneys, spleen, lungs, heart, brain, etc.).
-
Arrange the organs in the imaging system and acquire a final fluorescence image to quantify organ-specific accumulation.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the whole body and individual organs.
-
Quantify the fluorescence intensity (e.g., in average radiant efficiency) for each ROI at each time point.
-
Protocol 2: Cardiac Perfusion Imaging in Rats
This protocol is adapted from a study using this compound as a flow-dependent tracer in an isolated rat heart model.
Materials:
-
This compound
-
Krebs-Henseleit buffer
-
Animal model (e.g., Wistar rat)
-
Langendorff perfusion system
-
NIR fluorescence imaging setup
Procedure:
-
Heart Isolation:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
-
Perfusion:
-
Perfuse the heart with Krebs-Henseleit buffer at a constant flow rate.
-
-
Dye Infusion:
-
Introduce this compound into the perfusate at a final concentration of 45 nM.
-
Continue the infusion for a defined period (e.g., 30-60 minutes).
-
-
Fluorescence Imaging:
-
Position a NIR fluorescence imaging system to capture images of the heart's epicardial surface.
-
Use an excitation source around 693 nm and an emission filter above 720 nm.
-
Acquire images dynamically during the dye infusion to observe its distribution.
-
-
Data Analysis:
-
Analyze the fluorescence intensity over time in different regions of the myocardium to assess perfusion.
-
References
Application Notes and Protocols for Labeling Proteins with Rhodamine 800 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye that offers significant advantages for in vivo imaging and other fluorescence-based assays. Its long emission wavelength minimizes background autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester functional group of this compound provides a straightforward and efficient method for covalently labeling proteins and other biomolecules containing primary amines, such as the lysine residues in antibodies. These application notes provide detailed protocols for labeling proteins with this compound NHS ester, calculating the degree of labeling, and a practical application in in vivo tumor imaging.
Properties of this compound
Proper characterization of the fluorescent label is critical for quantitative studies. The key spectral and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~682 nm | [1] |
| Emission Maximum (λem) | ~704 nm | [1] |
| Molecular Weight (of the dye) | ~496 g/mol |
Note: The exact molecular weight of the NHS ester form may vary slightly by manufacturer. It is recommended to use the value provided on the product datasheet.
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound NHS Ester
This protocol describes the labeling of a typical IgG antibody. The procedure can be adapted for other proteins by adjusting the molar excess of the dye.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
This compound NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25 desalting column).
-
Spectrophotometer.
Procedure:
-
Protein Preparation:
-
If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL with the Reaction Buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A 10- to 15-fold molar excess of the dye to the antibody is a good starting point for optimization.[2]
-
Slowly add the calculated volume of the dissolved this compound NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
The first colored fraction to elute is the labeled antibody. Collect the purified conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) as described in Protocol 2.
-
Measure the protein concentration using a standard protein assay or by absorbance at 280 nm (corrected for the dye's absorbance).
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your labeled protein.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~682 nm, A_max).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. For IRDye 800CW, a similar dye, this is approximately 0.03.[3] This value should be used as an estimate if the exact value for this compound NHS ester is not provided by the manufacturer.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye: Molar extinction coefficient of this compound at its A_max. For similar near-infrared dyes like IRDye 800CW, this is approximately 270,000 M⁻¹cm⁻¹.[3]
-
-
Expected Degree of Labeling:
The DOL can be controlled by varying the molar ratio of dye to protein in the labeling reaction. For most applications, a DOL of 2-4 is optimal for antibodies. Higher DOLs can lead to fluorescence quenching and may affect the biological activity of the protein.
| Molar Ratio (Dye:Protein) | Expected DOL |
| 5:1 | 1 - 2 |
| 10:1 | 2 - 4 |
| 20:1 | 4 - 6 |
These are approximate values and should be optimized for each specific protein.
Application: In Vivo Tumor Imaging with a this compound-Labeled Antibody
Near-infrared fluorescently labeled antibodies are powerful tools for non-invasive in vivo imaging of tumors that overexpress specific antigens.
Experimental Workflow for In Vivo Tumor Imaging
References
Application Notes and Protocols for Rhodamine 800 in High-Resolution Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhodamine 800 in Tissue Imaging
This compound is a near-infrared (NIR) fluorescent dye that has garnered significant interest in the field of high-resolution tissue imaging. Its spectral properties, including an excitation maximum around 682 nm and an emission maximum around 712 nm in methanol, fall within the NIR window (700-900 nm), a region where biological tissues exhibit reduced light scattering and lower autofluorescence.[] This characteristic allows for deeper tissue penetration and a higher signal-to-noise ratio, making this compound an attractive probe for advanced microscopy techniques such as confocal, two-photon, and super-resolution microscopy.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in various high-resolution tissue imaging modalities. It is intended to guide researchers in leveraging the unique properties of this dye for their specific research needs.
Key Applications
This compound has demonstrated utility in a range of biological imaging applications, primarily centered around its ability to function as a lipophilic cation. This property leads to its accumulation in mitochondria, driven by the mitochondrial membrane potential.[3][4] Consequently, this compound is widely used for:
-
Mitochondrial Staining: Visualizing mitochondrial morphology and distribution in cells and tissues.[3]
-
Mitochondrial Membrane Potential Sensing: Assessing mitochondrial health and function, as the dye's accumulation is dependent on the membrane potential.
-
Cellular and Tissue Energetics Monitoring: Changes in this compound fluorescence can indicate shifts in cellular energy states.
Quantitative Data of this compound
The photophysical properties of this compound are crucial for designing and interpreting fluorescence imaging experiments. The following table summarizes key quantitative data for this compound in various environments.
| Property | Value | Solvent/Environment | Reference(s) |
| Absorption Maximum (λex) | ~682 nm | Methanol | |
| ~690 nm | Rat Mitochondria | ||
| Emission Maximum (λem) | ~712 nm | Methanol | |
| ~720 nm | Rat Mitochondria | ||
| Quantum Yield (Φf) | 0.25 | Ethanol | |
| 0.038 (3.8%) | PBS | ||
| Fluorescence Lifetime (τ) | 0.68 ns | PBS | |
| 1.90 ns (mean) | Plasma | ||
| 1.80 ns (mean) | Albumin | ||
| 1.93 ns | Ethanol | ||
| Molar Absorptivity (ε) | 113,302 M⁻¹cm⁻¹ at 682 nm | Ethanol | |
| Photostability | Generally high for rhodamine dyes | Various |
Experimental Protocols
General Staining Protocol for Fixed Tissues (Confocal Microscopy)
This protocol provides a general guideline for staining fixed tissue sections with this compound for confocal microscopy. Optimization of concentrations and incubation times may be necessary depending on the tissue type and thickness.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the tissue sample in 4% paraformaldehyde for the appropriate duration (typically 15-30 minutes for sections, longer for whole mounts).
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, permeabilize the tissue with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): Incubate the sample in blocking buffer for 30-60 minutes to reduce non-specific binding.
-
Staining: Dilute the this compound stock solution in PBS or blocking buffer to a final working concentration of 1-10 µM. Incubate the sample in the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sample three to five times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound dye.
-
Mounting: Mount the stained tissue on a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a confocal microscope with appropriate laser excitation (e.g., 633 nm or 647 nm laser line) and emission filter settings (e.g., 660-750 nm).
dot
Protocol for Deep Tissue Imaging (Two-Photon Microscopy)
Two-photon microscopy is advantageous for imaging deep within scattering tissues. This protocol is adapted from methodologies for in vivo imaging with rhodamine-based dyes and can be optimized for this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer
-
Two-photon microscope with a tunable Ti:Sapphire laser
Procedure for in vivo Imaging (e.g., exposed cortex):
-
Animal Preparation: Prepare the animal for in vivo imaging, which may include anesthesia and craniotomy to expose the tissue of interest.
-
Dye Preparation: Prepare a working solution of this compound in ACSF at a concentration of 10-100 µM.
-
Dye Application: Topically apply the this compound solution to the exposed tissue surface for 30-60 minutes. For deeper structures, microinjection may be necessary.
-
Washing: Gently wash the tissue surface with fresh ACSF to remove excess dye.
-
Imaging:
-
Place the animal under the two-photon microscope.
-
Tune the laser to an appropriate two-photon excitation wavelength for this compound (typically in the range of 800-850 nm).
-
Acquire images using a suitable emission filter (e.g., 680-750 nm).
-
Optimize laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
dot
Protocol for Super-Resolution Imaging (STED Microscopy)
Stimulated Emission Depletion (STED) microscopy can achieve sub-diffraction resolution. Rhodamine derivatives are well-suited for STED imaging. This protocol provides a general framework for using this compound in STED microscopy.
Materials:
-
This compound conjugated to a targeting moiety (e.g., antibody, phalloidin) or used as a direct stain.
-
Sample preparation reagents as per the specific application (e.g., for immunofluorescence).
-
STED microscope with appropriate excitation and depletion lasers.
Procedure:
-
Sample Preparation: Prepare the sample (e.g., fixed cells or tissue sections) as you would for standard fluorescence microscopy, ensuring optimal structural preservation. For immunofluorescence, use secondary antibodies conjugated to this compound.
-
Staining: Follow a standard staining protocol, optimizing for high labeling density, which is crucial for good STED imaging.
-
Mounting: Mount the sample in a mounting medium with a refractive index optimized for the objective lens and STED microscopy (e.g., TDE-based media).
-
Imaging:
-
Use an excitation laser appropriate for this compound (e.g., ~640 nm).
-
Employ a STED laser with a wavelength at the red edge of the this compound emission spectrum (e.g., 750-800 nm).
-
Carefully align the excitation and STED laser foci.
-
Optimize the STED laser power to achieve the desired resolution enhancement without excessive photobleaching.
-
Acquire images using a sensitive detector and appropriate emission filters.
-
dot
Signaling Pathway Visualization: Mitochondrial Membrane Potential
This compound acts as a Nernstian dye, accumulating in the mitochondrial matrix in response to the negative mitochondrial membrane potential (ΔΨm). A higher ΔΨm leads to greater dye accumulation and, consequently, fluorescence quenching. Conversely, a decrease in ΔΨm, often associated with cellular stress or apoptosis, results in the release of the dye from the mitochondria and an increase in fluorescence in the cytoplasm.
dot
Tissue Clearing Considerations
For imaging large, intact tissue volumes, tissue clearing techniques are often employed to reduce light scattering. The compatibility of this compound with various clearing methods should be considered.
-
Aqueous-based methods (e.g., CUBIC, Scale, SeeDB): These methods are generally milder and more likely to preserve the fluorescence of organic dyes like this compound.
-
Solvent-based methods (e.g., BABB, 3DISCO): These methods can be harsh and may quench the fluorescence of some dyes. It is crucial to test the compatibility of this compound with the specific solvent-based protocol.
-
Hydrogel-based methods (e.g., CLARITY): These methods embed the tissue in a hydrogel, which can help preserve both structure and fluorescence. This compound staining can be performed before or after the clearing process, though labeling after clearing may be more effective for uniform staining.
It is recommended to perform pilot experiments to assess the retention of this compound fluorescence with the chosen clearing protocol.
Conclusion
This compound is a valuable tool for high-resolution tissue imaging, particularly for applications involving the visualization and functional assessment of mitochondria. Its near-infrared spectral properties make it well-suited for deep tissue imaging with reduced background interference. By following and optimizing the protocols outlined in this document, researchers can effectively utilize this compound in confocal, two-photon, and super-resolution microscopy to gain deeper insights into cellular and tissue biology.
References
- 2. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound as a probe of energization of cells and tissues in the near-infrared region: a study with isolated rat liver mitochondria and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of a mitochondrial membrane potential-sensitive dye, this compound, with rat mitochondria, cells, and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rhodamine 800 in Multiplex Fluorescent Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Rhodamine 800 in combination with other fluorescent probes for multiplex cellular imaging and analysis. Detailed protocols for co-staining, mitochondrial function analysis, and Förster Resonance Energy Transfer (FRET) are provided, along with key spectral data and troubleshooting tips.
Introduction to this compound
This compound is a fluorescent dye that belongs to the rhodamine family. It is characterized by its excitation and emission in the near-infrared (NIR) region of the spectrum, which offers several advantages for cellular imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[1][2][3] Its primary applications include flow cytometry and fluorescence microscopy, particularly for staining mitochondria.[4]
Spectral Properties and Compatibility
Successful multiplex imaging relies on the selection of fluorophores with minimal spectral overlap. This compound's spectral characteristics make it a suitable partner for a variety of other fluorescent probes.
Table 1: Spectral Properties of this compound and Commonly Co-Stained Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | 682[5] | 704 | 0.25 (in ethanol) | 113,000 (in ethanol) |
| Hoechst 33342 | 350 | 461 | ~0.42 | 42,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 |
| Green Fluorescent Protein (GFP) | 488 | 509 | 0.60 | 56,000 |
| JC-1 (Monomer) | 514 | 529 | - | - |
| JC-1 (J-aggregate) | 585 | 590 | - | - |
| Rhod-2 (Ca²⁺-bound) | 552 | 576 | - | - |
Quantum yield and molar extinction coefficient values can vary depending on the solvent and local environment.
Application: Co-staining of Nuclei and Mitochondria
This protocol describes the simultaneous staining of cellular nuclei and mitochondria using Hoechst 33342 and this compound, respectively. This combination allows for the visualization of cell number, nuclear morphology, and mitochondrial localization and health.
Experimental Protocol: Live-Cell Staining with Hoechst 33342 and this compound
Materials:
-
Live cells cultured on a suitable imaging dish or slide
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) in a live-cell imaging compatible vessel.
-
Staining Solution Preparation:
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution to a final concentration of 1 µg/mL in pre-warmed complete culture medium.
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-20 µM in the same Hoechst-containing medium. The optimal concentration should be determined empirically for your cell type.
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Add the combined Hoechst 33342 and this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets for Hoechst 33342 (e.g., Ex: 350 nm, Em: 461 nm) and this compound (e.g., Ex: 680 nm, Em: 710 nm).
-
Diagram 1: Experimental Workflow for Co-staining
Caption: Workflow for simultaneous nuclear and mitochondrial staining.
Application: Monitoring Mitochondrial Health
This compound can be used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis. While this compound itself is sensitive to ΔΨm, it is often used in conjunction with ratiometric dyes like JC-1 for more robust quantification. However, a protocol using this compound as a qualitative indicator of energized mitochondria is presented below.
Experimental Protocol: Assessing Mitochondrial Membrane Potential with this compound
Materials:
-
Live cells cultured on an imaging dish
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
FCCP or CCCP (protonophores to depolarize mitochondria, for control)
Procedure:
-
Cell Preparation: Culture cells as described previously. Prepare a parallel set of cells to be treated with a mitochondrial uncoupler as a negative control.
-
Uncoupler Treatment (Control): Treat the control cells with 5-50 µM FCCP or CCCP for 15-30 minutes prior to staining to dissipate the mitochondrial membrane potential.
-
Staining:
-
Prepare a 1-10 µM this compound working solution in pre-warmed medium.
-
Incubate both control and experimental cells with the this compound solution for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with warm PBS.
-
Image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright mitochondrial staining, while the staining in uncoupler-treated cells will be significantly diminished.
-
Application: Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to study molecular interactions. This compound, with its long-wavelength emission, can serve as an excellent FRET acceptor when paired with a suitable donor, such as a green fluorescent protein (GFP) or a blue-emitting dye. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".
Conceptual FRET Application: Monitoring Protein-Protein Interactions
This conceptual protocol outlines how to use this compound as a FRET acceptor to study the interaction between a GFP-tagged protein of interest (Protein A-GFP) and a second protein (Protein B) labeled with this compound.
Diagram 2: FRET Signaling Pathway
References
- 1. Fluorescence Properties of this compound in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a near-infrared fluorescent deposition flow tracer in rodent hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
how to reduce Rhodamine 800 photobleaching during imaging
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize Rhodamine 800 photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] When a fluorophore like this compound absorbs light, it enters a high-energy excited state. While it typically releases this energy as fluorescence, it can instead transition to a highly reactive, long-lived "triplet state".[3] This triplet state molecule can interact with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[4][5] These highly reactive molecules can then chemically attack and destroy the fluorophore, rendering it permanently non-fluorescent.
Q2: Is this compound particularly prone to photobleaching?
A2: Rhodamine-based dyes are generally considered to have good photostability, superior to many coumarin or pyrene dyes, due in part to a low probability of entering the reactive triplet state. However, all organic dyes are susceptible to photobleaching, especially under the high-intensity laser illumination used in confocal and super-resolution microscopy. At very high light intensities, the probability of photobleaching in rhodamines increases significantly, a phenomenon known as two-step photolysis where the excited dye absorbs another photon.
Q3: How do antifade reagents work?
A3: Antifade reagents are chemical compounds added to the imaging medium to protect fluorophores from photobleaching. The primary mechanism for many of these agents is the scavenging and neutralization of the damaging reactive oxygen species (ROS) produced during fluorescence excitation. By removing ROS from the environment, they reduce the likelihood of a chemical reaction that would destroy the fluorophore. Popular antifade agents include Trolox, n-propyl gallate (NPG), and 1,4-diazabicyclo-octane (DABCO).
Q4: What is an Oxygen Scavenging System (OSS) and when should I use one?
A4: An Oxygen Scavenging System (OSS) is a combination of enzymes added to the imaging buffer to actively remove dissolved molecular oxygen. Since oxygen is a key ingredient in the most common photobleaching pathway, removing it significantly enhances dye stability. The most widely used OSS is the glucose oxidase and catalase (GODCAT) system. These systems are especially critical for demanding applications like single-molecule imaging or long-term time-lapse experiments where photostability is paramount.
Troubleshooting Guide
Issue: Rapid loss of this compound fluorescence signal during imaging.
This is a classic sign of photobleaching. The solution involves a multi-step approach to optimize both the chemical environment of the dye and the physical imaging parameters.
Step 1: Optimize Imaging Parameters (The Easiest Fix)
The most direct cause of photobleaching is "too much light". Before altering your sample preparation, always optimize your microscope settings.
-
Reduce Laser Power: Use the lowest excitation intensity that provides a sufficient signal-to-noise ratio.
-
Use Neutral Density Filters: These filters reduce illumination intensity without changing its spectral properties.
-
Minimize Exposure Time: Use the shortest possible camera exposure or pixel dwell time that yields a clear image.
-
Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures to the longest duration that still resolves the biological process of interest.
Step 2: Enhance the Chemical Environment
If optimizing imaging parameters is insufficient, the next step is to modify your imaging buffer to include protective agents.
-
Add an Antifade Reagent: For live-cell imaging, add a cell-permeable antioxidant like Trolox to your medium. For fixed samples, use a mounting medium containing an antifade agent like n-propyl gallate (NPG) or DABCO.
-
Implement an Oxygen Scavenging System (OSS): For maximum protection, especially in fixed cells or in vitro assays, use an OSS like the GODCAT system to remove dissolved oxygen. Note that this can induce hypoxia in live cells.
Step 3: Consider Alternative Fluorophores
If photobleaching of this compound remains a limiting factor, consider switching to a more photostable dye in a similar spectral range. While rhodamines are generally robust, specific conjugates or local environments can affect stability. Dyes from other families, such as certain cyanine or Alexa Fluor dyes, may offer enhanced performance under your specific conditions.
Data Presentation
Table 1: Qualitative Comparison of Common Antifade Reagents
| Antifade Agent | Relative Effectiveness | Primary Mechanism | Suitability for Live Cells | Notes |
| p-Phenylenediamine (PPD) | Very High | ROS Scavenger | No | Toxic; can react with and damage cyanine dyes. |
| n-Propyl Gallate (NPG) | High | ROS Scavenger | Yes | Can be difficult to dissolve; may have biological effects (e.g., anti-apoptotic). |
| DABCO | Moderate | ROS Scavenger | Yes | Less effective than PPD but also less toxic. |
| Trolox | Moderate to High | ROS Scavenger; Triplet State Quencher | Yes | Cell-permeable Vitamin E analog; very popular for live-cell imaging. |
Table 2: Comparison of Oxygen Scavenging Systems (OSS)
| System Name | Components | Byproduct | Key Advantage |
| GODCAT / GOX | Glucose Oxidase, Catalase, Glucose | Gluconic Acid | Most commonly used and well-characterized system. |
| PCD/PCA | Protocatechuate-3,4-dioxygenase, Protocatechuic Acid | None specified | Can achieve lower dissolved oxygen levels than GODCAT. |
| BOD | Bilirubin Oxidase | Water | Minimal impact on pH or sample mechanical properties. |
Experimental Protocols
Protocol: Preparation of Antifade Imaging Buffer with Oxygen Scavenging System
This protocol describes how to prepare an imaging buffer for fixed cells or in vitro assays, designed to maximally reduce photobleaching.
Materials:
-
Biological buffer (e.g., PBS or TRIS, pH 7.4)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (NPG) (Sigma P3130)
-
Dimethyl sulfoxide (DMSO)
-
Glucose Oxidase from Aspergillus niger
-
Catalase from bovine liver
-
D-glucose
Procedure:
-
Prepare NPG Stock Solution (20% w/v):
-
Dissolve 2g of n-propyl gallate in 10mL of DMSO.
-
NPG does not dissolve well in aqueous solutions, so a solvent like DMSO is required for the stock. Store this stock solution protected from light.
-
-
Prepare Antifade Mounting Medium Base:
-
In a 50mL conical tube, combine 9mL of glycerol with 1mL of 10x PBS. Mix thoroughly by vortexing.
-
Slowly add 100µL of the 20% NPG stock solution dropwise to the glycerol/PBS mixture while stirring rapidly. This creates a 90% glycerol mounting medium with 0.2% NPG.
-
-
Prepare Oxygen Scavenging System (OSS) Stock Solutions:
-
Glucose Oxidase: Prepare a stock of 10 mg/mL in buffer.
-
Catalase: Prepare a stock of 10 mg/mL in buffer.
-
Glucose: Prepare a 20% (w/v) stock in buffer.
-
-
Assemble the Final Imaging Buffer (Prepare Fresh Daily):
-
For a final volume of 1mL of imaging buffer (use the Antifade Mounting Medium Base from Step 2):
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Add Glucose Oxidase to a final concentration of ~0.5 mg/mL.
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Add Catalase to a final concentration of ~0.1 mg/mL.
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Add the 20% Glucose stock to achieve a final concentration of 1-2% glucose.
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Mix gently by inversion. The buffer is now ready for use in mounting your specimen.
-
Visualizations
Mechanism of Photobleaching
Caption: A diagram illustrating the key steps leading to fluorophore photobleaching.
Troubleshooting Workflow for Photobleaching
Caption: A step-by-step workflow to diagnose and mitigate photobleaching issues.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
minimizing background fluorescence in Rhodamine 800 staining
Welcome to the Technical Support Center for Rhodamine 800 Staining. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize background fluorescence and optimize experimental results.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, making data interpretation difficult. This guide addresses common issues and provides actionable solutions in a question-and-answer format.
Why is my background signal so high in my this compound images?
High background fluorescence in imaging experiments can stem from several sources. The primary culprits are typically sample autofluorescence, non-specific binding of the fluorescent probe, or issues with the imaging medium and reagents.[1]
Common Causes of High Background Fluorescence:
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Autofluorescence: Biological structures such as collagen, elastin, and lipofuscin can naturally fluoresce. Aldehyde fixatives can also induce autofluorescence.[1]
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Non-Specific Binding: The this compound probe may adhere to unintended targets or may not be sufficiently washed away.[1][2] This can be caused by hydrophobic or ionic interactions.[3]
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Suboptimal Dye Concentration: Using too high a concentration of this compound can lead to increased non-specific binding and background.
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Imaging Medium: Components in the cell culture medium, such as phenol red, can be fluorescent.
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Damaged or Dead Cells: Compromised cells may show increased permeability to the dye, resulting in higher, non-specific fluorescence.
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Contaminated Reagents: Buffers and solutions contaminated with microbes can be a source of unwanted fluorescence.
How can I determine the source of the high background?
A systematic approach is crucial for identifying the source of high background.
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Include an Unstained Control: The most informative control is an unstained sample (cells or tissue treated with all reagents except this compound).
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Analyze the Control:
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If the unstained sample shows high fluorescence, the issue is likely autofluorescence .
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If the unstained sample is dark but the stained sample has high background, the problem is likely due to non-specific binding of the probe or issues with other reagents.
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How can I reduce autofluorescence from my sample?
Autofluorescence is the inherent fluorescence from the biological specimen itself. Several strategies can be employed to minimize its impact.
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Chemical Reduction: After fixation with aldehyde-based fixatives, treat the samples with a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS for 10-15 minutes at room temperature. Wash thoroughly afterward.
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Use a Different Conjugate: Some cells may be autofluorescent only at certain wavelengths. Choosing a different fluorescent conjugate and viewing at a different wavelength may solve the problem.
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Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific this compound signal from the autofluorescence spectrum.
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Use Near-Infrared (NIR) Dyes: Dyes like this compound are advantageous as autofluorescence is often minimal at these longer wavelengths.
How can I reduce background from non-specific this compound binding?
This type of background occurs when the probe adheres to unintended targets or is not sufficiently washed away.
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Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that still provides a robust specific signal.
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Enhance Washing Steps:
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Increase the number and duration of washes after incubation with the probe.
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Use a generous volume of wash buffer and ensure gentle agitation.
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Incorporate a mild, non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help remove non-specifically bound probe.
-
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Use Blocking Buffers: Before adding the this compound, incubate your sample with a blocking solution to occupy non-specific binding sites.
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Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and casein.
-
-
Optimize Buffer Conditions:
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Salt Concentration: Increasing the ionic strength of your buffers (e.g., with 150-500 mM NaCl) can help reduce non-specific ionic interactions.
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pH: The pH of your buffer can affect the charge of your analyte and the sensor surface. Adjusting the pH can help minimize charge-based non-specific binding.
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My fluorescent signal is fading quickly (photobleaching). What can I do?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.
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Reduce Exposure to Light: Minimize the time your sample is exposed to the excitation light and use the lowest laser power or light intensity that provides an adequate signal.
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Use Antifade Mounting Media: For fixed samples, use a commercially available antifade mounting medium to preserve the fluorescence signal.
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Image Quickly and Efficiently: Plan your imaging session to capture the necessary data as quickly as possible.
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Consider More Photostable Dyes: If photobleaching is a significant issue, newer, more photostable rhodamine derivatives may be available for your application.
Quantitative Data Summary
The following tables provide a summary of common reagents and their recommended concentrations for minimizing background fluorescence.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration | Purpose |
| Sodium Borohydride (NaBH₄) | 0.1% in PBS | Reduce aldehyde-induced autofluorescence |
| Tween-20 | 0.05% - 0.1% in wash buffer | Reduce non-specific binding |
| Bovine Serum Albumin (BSA) | 0.5 - 2 mg/ml or 1% | Blocking agent |
| Normal Serum | 5-10% in PBS | Blocking agent |
| Sodium Chloride (NaCl) | 150 - 500 mM in buffers | Reduce non-specific ionic interactions |
Experimental Protocols
General Protocol for this compound Staining of Adherent Cells
This is a generalized protocol. Optimal conditions, particularly this compound concentration and incubation time, should be determined experimentally for each cell type and setup.
Materials:
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Adherent cells cultured on glass coverslips
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This compound stock solution (e.g., in DMSO)
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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Fixative (e.g., 4% paraformaldehyde) (for fixed-cell staining)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
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Blocking buffer (e.g., 1% BSA in PBS)
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Antifade mounting medium (for fixed-cell staining)
Live-Cell Imaging Protocol:
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Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
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Prepare Staining Solution: Dilute the this compound stock solution to the pre-optimized final concentration in a phenol red-free imaging medium.
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Staining: Remove the culture medium and add the this compound staining solution to the cells.
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Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 3 hours) at 37°C in a humidified incubator. Protect from light.
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Washing: Gently wash the cells 2-3 times with pre-warmed PBS or a live-cell imaging solution to remove unbound dye.
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Imaging: Immediately image the cells on a fluorescence microscope with the appropriate filter set for this compound.
Fixed-Cell Imaging Protocol:
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Cell Preparation and Staining: Follow steps 1-4 from the live-cell imaging protocol.
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Washing: Gently wash the cells 2-3 times with PBS.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
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Washing: Wash the cells 2-3 times with PBS.
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(Optional) Permeabilization: If staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
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Washing: Wash the cells 2-3 times with PBS.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filters for this compound.
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: A troubleshooting workflow for diagnosing and reducing high background fluorescence.
General Experimental Workflow for this compound Staining
Caption: A general experimental workflow for this compound staining of cells.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for this compound? this compound has an excitation maximum at approximately 682 nm and an emission maximum at about 712 nm in methanol.
Q2: What are some common blocking agents to reduce non-specific binding? Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and normal serum. It's important to choose a blocking agent that does not cross-react with your antibodies if you are performing co-staining.
Q3: Can I use this compound for live-cell imaging? Yes, this compound and other rhodamine derivatives are used for live-cell imaging due to their cell permeability. For live-cell imaging, it is recommended to use an optically clear, phenol red-free medium to reduce background fluorescence.
Q4: How should I store my this compound stock solution? It is generally recommended to prepare a stock solution of rhodamine dyes in anhydrous DMSO and store it in the dark at -20°C.
References
troubleshooting poor Rhodamine 800 solubility in aqueous buffers
Technical Support Center: Rhodamine 800
This guide provides troubleshooting strategies and frequently asked questions regarding the solubility of this compound in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound has inherently poor solubility in water and aqueous buffers.[1] This is due to the chemical structure of rhodamine dyes, which are largely hydrophobic. Direct dissolution in buffers like PBS is often unsuccessful because the hydrophobic dye molecules tend to aggregate rather than dissolve.[2]
Q2: What is the recommended method for preparing a working solution of this compound?
A2: The best practice is a two-step process. First, prepare a concentrated stock solution by dissolving the this compound powder in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][] Then, dilute this stock solution into your aqueous buffer to achieve the final desired working concentration.
Q3: My this compound solution is cloudy or has visible precipitates after I diluted my stock solution. What should I do?
A3: Cloudiness or precipitation indicates that the dye has either aggregated or exceeded its solubility limit in the aqueous buffer. To resolve this, you can try sonicating the solution, as this can help break up aggregates. If the problem persists, the final concentration of this compound in your working solution is likely too high. You may need to remake the solution at a lower concentration.
Q4: How can I prevent my this compound from precipitating out of solution over time?
A4: To ensure long-term stability, prepare fresh working solutions from your organic stock solution for each experiment. If you must store an aqueous solution, ensure it is stored protected from light and consider filtering it through a 0.22 µm filter to remove any initial micro-aggregates. Stock solutions in anhydrous DMSO are stable for longer periods when stored properly at -20°C or -80°C.
Q5: Does the pH of my buffer affect this compound solubility?
A5: Yes, pH can influence the charge and structure of rhodamine dyes, which in turn affects their solubility and tendency to aggregate. While the optimal pH can be system-dependent, buffers in the neutral to slightly basic range (pH 7-9) are commonly used. However, significant deviations in pH can lead to changes in the dye's properties. It is crucial to maintain a consistent pH for reproducible results.
Troubleshooting Guide
Problem: Powder is difficult to dissolve, even in an organic solvent.
-
Potential Cause: Insufficient solvent volume or low-quality solvent. Hygroscopic DMSO (which has absorbed water) can significantly reduce solubility.
-
Recommended Solution: Ensure you are using a sufficient volume of fresh, anhydrous DMSO or DMF. Use of an ultrasonic bath or vigorous vortexing can aid dissolution. Gently warming the solution to 37°C may also help.
Problem: The solution turns cloudy immediately upon dilution into the aqueous buffer.
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Potential Cause 1: The final concentration is too high for the aqueous buffer system.
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Recommended Solution 1: Reduce the final concentration of this compound. The typical working concentration in aqueous buffers ranges from 1 µM to 100 µM.
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Potential Cause 2: The percentage of organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.
-
Recommended Solution 2: While keeping the organic solvent concentration low is often desirable for biological experiments, ensure it is sufficient to aid solubility. A final DMSO concentration of 1% or less is a common target.
Problem: The absorbance or fluorescence of the solution decreases over time.
-
Potential Cause: The dye is aggregating or precipitating out of solution. Rhodamine dyes are known to form H-dimers and other aggregates in aqueous solutions, which can quench fluorescence.
-
Recommended Solution: Prepare working solutions fresh before each use. If you observe a decrease in signal, try sonicating the solution before measurement. For quantitative studies, always use freshly prepared solutions to ensure consistency.
Data & Protocols
Solvent Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ~83 mg/mL (168 mM) | Recommended for stock solutions. Sonication may be required. |
| DMF | Soluble | An alternative to DMSO for stock solutions. |
| Ethanol | Soluble | Can be used for stock solutions, though less common than DMSO. |
| Methanol | Soluble | |
| Water / PBS | < 0.1 mg/mL (Insoluble) | Very poor solubility. Not recommended for initial dissolution. |
Experimental Protocol: Preparation of this compound Solutions
1. Preparation of a Concentrated Stock Solution (e.g., 5 mM in DMSO)
-
Materials: this compound powder (MW: ~496 g/mol ), anhydrous DMSO.
-
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh out the desired amount of powder (e.g., 1 mg).
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Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 1 mg of this compound, add 403 µL of DMSO to get a 5 mM stock solution.
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Vortex vigorously. If necessary, sonicate the vial in an ultrasonic water bath for 5-10 minutes until the powder is completely dissolved.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
2. Preparation of a Final Working Solution (e.g., 10 µM in PBS)
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Materials: this compound stock solution (5 mM in DMSO), aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Calculate the volume of stock solution needed for the desired final concentration and volume. To prepare 1 mL of a 10 µM working solution, you will need 2 µL of the 5 mM stock solution.
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Add the aqueous buffer (e.g., 998 µL of PBS) to a microcentrifuge tube.
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While vortexing the buffer, add the calculated volume of the DMSO stock solution (2 µL) dropwise to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
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Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
References
Technical Support Center: Optimizing Rhodamine 800 Conjugation Reactions
Welcome to the technical support center for optimizing your Rhodamine 800 conjugation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to my protein/antibody?
A1: For initial experiments, a molar excess of 5:1 to 10:1 (dye:protein) is recommended when using a this compound NHS ester.[] However, the optimal ratio can vary depending on the protein and its available reactive groups. It is advisable to test a range of molar ratios (e.g., 5:1, 10:1, and 15:1) to determine the best condition for your specific experiment.[2][3]
Q2: Which functional group on this compound should I choose for my conjugation reaction?
A2: The choice of reactive group depends on the available functional groups on your target molecule.
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NHS esters are commonly used to target primary amines (e.g., the side chain of lysine residues) on proteins and antibodies.[3][4]
-
Maleimides are specific for free sulfhydryl groups (e.g., from cysteine residues).
Q3: What are the optimal buffer conditions for this compound conjugation?
A3: For NHS-ester conjugations, a buffer with a pH between 7 and 9 is recommended to ensure that the primary amines are deprotonated and reactive. Commonly used buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4 or sodium bicarbonate/carbonate buffer at a pH of around 8.5. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for the dye.
Q4: How can I remove unconjugated this compound after the reaction?
A4: Unbound dye can be removed using size-based separation techniques. Common methods include:
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Size-exclusion chromatography (SEC) or desalting columns (e.g., PD-10).
-
Dialysis against an appropriate buffer.
-
Ultrafiltration using membranes with a suitable molecular weight cut-off (MWCO).
Q5: How do I determine the degree of labeling (DOL) of my this compound conjugate?
A5: The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for this compound (approximately 670-680 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Conjugation: Reaction conditions may not be optimal. | - Ensure the buffer pH is between 7 and 9 for NHS-ester reactions. - Verify that the buffer is free of primary amines (e.g., Tris). - Increase the molar ratio of this compound to the protein. |
| Hydrolyzed Dye: The reactive group on the this compound may have hydrolyzed. | - Prepare the dye solution immediately before use. - Ensure the dye is stored in a dry, dark environment. | |
| Fluorescence Quenching | Over-labeling: Too many dye molecules are conjugated to the protein, leading to self-quenching. | - Reduce the molar ratio of this compound in the conjugation reaction. - Decrease the reaction time. |
| Precipitation of Protein During Conjugation | High Dye-to-Protein Ratio: Hydrophobic rhodamine dyes can cause protein aggregation at high labeling densities. | - Lower the molar excess of this compound. - Ensure the protein concentration is within the recommended range (typically 2-10 mg/mL). |
| Inappropriate Buffer Conditions: The pH or buffer composition may be causing the protein to become unstable. | - Confirm the buffer is appropriate for your specific protein. - Consider using a different buffer system. | |
| Loss of Antibody Binding Affinity | Labeling of Critical Residues: The dye may have conjugated to amino acids within the antigen-binding site. | - Reduce the molar ratio of this compound to decrease the overall degree of labeling. |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for this compound Conjugation
| Application | Recommended Starting Molar Ratio (Dye:Protein) | Notes |
| General Protein/Antibody Labeling | 5:1 to 10:1 | The optimal ratio should be determined empirically for each specific protein. |
| Optimization Range | 5:1, 10:1, 15:1 | Testing a range of ratios is recommended to find the best balance between labeling efficiency and protein function. |
Table 2: Key Parameters for this compound Conjugation Reactions
| Parameter | Recommended Value | Reference |
| pH for NHS-Ester Reaction | 7.0 - 9.0 | |
| Protein Concentration | 2 - 10 mg/mL | |
| Reaction Time | 1 - 2 hours at room temperature | |
| Reaction Temperature | Room temperature (approx. 25°C) |
Experimental Protocols
Protocol: this compound NHS-Ester Conjugation to an Antibody
This protocol provides a general guideline. Optimization may be required for your specific antibody.
1. Antibody Preparation: a. Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4). b. If the antibody is in a buffer containing primary amines (like Tris), it must be dialyzed against the conjugation buffer. c. Adjust the antibody concentration to 2-10 mg/mL.
2. This compound NHS-Ester Preparation: a. Allow the vial of this compound NHS-ester to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the this compound NHS-ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.
3. Conjugation Reaction: a. Add the desired volume of the 10 mM this compound solution to the antibody solution to achieve the target molar ratio (e.g., 10:1). b. Mix gently by pipetting or brief vortexing. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Purification of the Conjugate: a. Remove the unreacted dye using a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled antibody.
5. Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of this compound. b. Calculate the degree of labeling (DOL).
6. Storage: a. Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
Visualizations
References
Technical Support Center: Reducing Phototoxicity of Rhodamine 800 in Long-Term Live-Cell Imaging
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating the phototoxic effects of Rhodamine 800 during long-term live-cell imaging experiments.
Troubleshooting Guide
Phototoxicity can manifest in various ways, from subtle alterations in cell behavior to overt signs of cellular stress and death.[1][2] This guide provides solutions to common issues encountered when using this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid photobleaching of this compound signal | High excitation laser power; prolonged exposure time. | Reduce laser power to the minimum level required for adequate signal-to-noise.[2] Decrease camera exposure time.[3] Consider using a more sensitive detector.[2] |
| Cells show morphological changes (e.g., blebbing, vacuole formation, detachment) | High cumulative light dose leading to cellular damage. | Decrease the frequency of image acquisition (increase time interval). Limit the number of z-planes acquired in a z-stack. Employ microscopy techniques that reduce out-of-focus illumination, such as spinning-disk confocal or light-sheet microscopy. |
| Cellular processes (e.g., mitosis, migration) are slowed or arrested | Sublethal phototoxicity is affecting normal cell physiology. | Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to quench reactive oxygen species (ROS). Perform a control experiment to assess the impact of imaging parameters on the process of interest in unstained cells. |
| High background fluorescence | Non-specific binding of this compound; autofluorescence from media or cells. | Optimize the dye concentration and incubation time. Ensure thorough washing steps to remove unbound dye. Use a phenol red-free imaging medium. Image an unstained control sample to determine the level of autofluorescence. |
| Loss of mitochondrial membrane potential | This compound, as a mitochondrial probe, can indicate mitochondrial stress due to phototoxicity. | Use the lowest possible dye concentration that provides sufficient signal. Implement the illumination reduction strategies mentioned above. Monitor mitochondrial membrane potential as an early indicator of phototoxicity using a sensitive assay (see Protocol 1). |
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern with this compound?
A1: Phototoxicity refers to the damaging effects of light on cells, which is often exacerbated by the presence of fluorescent dyes. When a fluorophore like this compound is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can damage cellular components like lipids, proteins, and DNA, leading to altered cell physiology, stress, and even cell death. While near-infrared dyes like this compound are generally less phototoxic than those excited by shorter wavelengths, long-term imaging can still lead to cumulative damage.
Q2: What are the initial signs of phototoxicity I should look for?
A2: Early signs of phototoxicity can be subtle and may not include obvious morphological changes. These can include a slowing of the cell cycle, particularly mitosis, changes in mitochondrial membrane potential, and alterations in dynamic processes like cell migration. More severe signs include membrane blebbing, the formation of vacuoles, cell shrinkage, and detachment from the substrate.
Q3: How can I reduce phototoxicity without compromising my image quality?
A3: The key is to minimize the total light dose delivered to your cells. This can be achieved by:
-
Optimizing Illumination: Use the lowest possible excitation power and the shortest possible exposure time that still provides a sufficient signal-to-noise ratio.
-
Efficient Light Detection: Use a highly sensitive camera or detector to maximize the capture of emitted photons.
-
Smart Acquisition: Increase the time interval between acquisitions in a time-lapse series and limit the number of z-planes to what is essential for your analysis.
-
Advanced Microscopy: Employ techniques like spinning-disk confocal, light-sheet, or two-photon microscopy, which reduce out-of-focus illumination and therefore overall phototoxicity.
Q4: Can adding supplements to my imaging medium help reduce phototoxicity?
A4: Yes, supplementing your imaging medium with antioxidants can effectively reduce phototoxicity by neutralizing ROS. Commonly used antioxidants include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C). The optimal antioxidant and its concentration can be cell-type dependent, so it is advisable to test them for your specific experimental setup.
Q5: Is this compound a good choice for long-term live-cell imaging?
A5: this compound has several properties that make it suitable for live-cell imaging. As a near-infrared dye, it is excited by longer wavelength light, which is less energetic and scatters less within biological tissue, generally resulting in lower phototoxicity compared to UV or blue-light excited dyes. However, like any fluorescent dye, it can still induce phototoxicity under prolonged and intense illumination. Therefore, it is crucial to implement strategies to minimize light exposure.
Quantitative Data Summary
Table 1: Comparison of Antioxidants for Reducing Phototoxicity
| Antioxidant | Typical Concentration | Key Findings | Reference |
| Trolox | 100-800 µM | Significantly reduces photobleaching rate in a concentration-dependent manner. No significant increase in cell death or change in mitotic index at tested concentrations. A 300 µM, 1-hour treatment is suggested as effective. | |
| Ascorbic Acid (Vitamin C) | ~500 µM (submillimolar) | Significantly alleviates phototoxicity-induced mitotic defects, such as prolonged mitosis. Enables high temporal resolution imaging of mitosis without obvious photodamage. | |
| Rutin | Not specified | A plant flavonoid shown to reduce EGFP reddening, though direct reduction of phototoxicity was not demonstrated. | |
| Sodium Pyruvate | Not specified | Has been shown to protect cells from light-induced cell death. |
Table 2: Impact of Microscopy Technique on Phototoxicity
| Microscopy Technique | Principle of Phototoxicity Reduction | Relative Phototoxicity | Reference |
| Wide-field Epifluorescence | Illuminates the entire field of view, including out-of-focus planes. | High | |
| Laser Scanning Confocal | Scans a focused laser spot across the sample, rejecting out-of-focus light. Can have high peak illumination intensity. | High | |
| Spinning-Disk Confocal | Uses multiple spinning pinholes to illuminate and detect many points simultaneously, requiring lower laser power. | Lower than Laser Scanning Confocal | |
| Two-Photon Microscopy | Excitation is confined to a small focal volume due to the non-linear absorption process. | Low (for out-of-focus regions) | |
| Light-Sheet Fluorescence Microscopy (LSFM) | Illuminates only a thin plane of the sample from the side, perpendicular to the detection axis. | Very Low |
Experimental Protocols
Protocol 1: Assessing Sublethal Phototoxicity Using a Mitochondrial Membrane Potential Probe
This protocol uses a potentiometric dye like TMRM to assess mitochondrial health, which is an early indicator of cellular stress from phototoxicity.
Materials:
-
Live cells cultured on glass-bottom imaging dishes.
-
Phenol red-free imaging medium supplemented with HEPES buffer.
-
This compound.
-
Tetramethylrhodamine, methyl ester (TMRM) or similar mitochondrial membrane potential probe.
-
Fluorescence microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Culture cells to a desired confluency (e.g., 50-70%).
-
Prepare the imaging medium containing this compound at the desired concentration and the mitochondrial membrane potential probe (e.g., 25 nM TMRM).
-
Replace the culture medium with the probe-containing imaging medium and incubate for 30-45 minutes at 37°C.
-
Mount the dish on the microscope stage.
-
Control Acquisition: Identify a field of view and acquire a short time-lapse series (e.g., 5 frames, 1-minute interval) using very low illumination settings to establish a baseline of mitochondrial health (stable TMRM fluorescence).
-
Experimental Acquisition: Move to a different field of view and subject the cells to your intended long-term imaging protocol with this compound (your standard excitation intensity, exposure time, and time-lapse interval).
-
Post-Exposure Assessment: Immediately after the long-term acquisition, switch back to the low illumination settings used for the control and acquire another short time-lapse of the same field to observe any changes in TMRM fluorescence.
-
Analysis: Quantify the mean fluorescence intensity of mitochondria over time. A significant decrease in TMRM intensity in the experimental group compared to the control indicates a loss of mitochondrial membrane potential and thus, phototoxic stress.
Protocol 2: Application of Antioxidants to Reduce Phototoxicity
This protocol outlines the general steps for using an antioxidant like Trolox to mitigate phototoxicity during imaging with this compound.
Materials:
-
Live cells cultured on imaging dishes.
-
Imaging medium.
-
This compound.
-
Trolox stock solution (e.g., 100 mM in DMSO or ethanol).
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the imaging medium containing the final desired concentration of Trolox (e.g., 300 µM). Warm the medium to 37°C.
-
Pre-incubate the cells with the Trolox-containing medium for at least 1 hour at 37°C before staining and imaging.
-
Stain the cells with this compound according to your standard protocol, ensuring the staining solution also contains Trolox.
-
Wash the cells with the Trolox-containing imaging medium.
-
Perform your long-term live-cell imaging experiment in the presence of the antioxidant.
-
Control Groups: To validate the effectiveness of the antioxidant, include control groups that are imaged with and without this compound, and with and without Trolox, using the same imaging parameters.
Visualizations
Caption: Mechanism of this compound-induced phototoxicity.
Caption: Troubleshooting workflow for mitigating phototoxicity.
References
Technical Support Center: Optimizing Rhodamine 800 Signal-to-Noise Ratio in Deep Tissue Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the signal-to-noise ratio (SNR) of Rhodamine 800 for deep tissue imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for deep tissue imaging?
This compound is a fluorescent dye that operates in the near-infrared (NIR) spectrum.[1] Its use in deep tissue imaging is advantageous because longer wavelength light (in the NIR-I window, 650-900 nm) experiences less absorption and scattering by biological tissues compared to visible light.[2][3] This results in deeper tissue penetration and reduced interference from endogenous fluorescent molecules (autofluorescence), which improves the overall signal-to-noise ratio.[1][4]
Q2: What are the key spectral properties of this compound?
This compound has an excitation peak at approximately 682 nm and an emission peak around 704 nm. In myocardial tissue, these peaks can be red-shifted to an absorption maximum of 693 nm and an emission maximum between 720-730 nm.
Q3: What are the primary challenges when using this compound for deep tissue imaging?
The main challenges include:
-
Tissue Autofluorescence: Although reduced in the NIR range, some intrinsic biomolecules can still emit fluorescence, creating background noise.
-
Light Scattering: Photons can scatter as they travel through tissue, which can degrade image quality and resolution.
-
Photobleaching: Like many fluorophores, this compound can undergo photochemical destruction upon prolonged exposure to excitation light, leading to signal loss.
-
Suboptimal Dye Concentration: Using a concentration that is too high can lead to self-quenching and increased background, while a concentration that is too low will produce a weak signal.
-
Quenching: The fluorescence of rhodamine dyes can be quenched by various substances, which reduces the quantum yield.
Troubleshooting Guide
This section addresses common issues encountered during deep tissue imaging with this compound.
Issue 1: Low Signal Intensity / Poor Signal-to-Noise Ratio
Q: My this compound signal is very weak. How can I improve it?
A: A weak signal can stem from multiple factors related to the dye, the sample, or the imaging setup.
-
Optimize Dye Concentration: The optimal concentration is critical. Perform a titration study to find the ideal balance between signal strength and background noise.
-
Check Excitation and Emission Settings: Ensure your microscope's light source and filters are correctly aligned with this compound's spectral properties (~682 nm excitation, ~704 nm emission). Far-red dyes are often not visible by eye and require a sensitive CCD camera.
-
Increase Detector Gain/Exposure Time: While this can amplify your signal, be aware that it will also amplify background noise.
-
Verify Conjugation Efficiency: If using a this compound conjugate (e.g., with an antibody), confirm the degree of labeling. Inefficient conjugation will result in a weaker signal.
-
Minimize Photobleaching: Reduce the exposure time or the intensity of the excitation light. The use of an anti-fade mounting medium can also help preserve the fluorescent signal.
Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence, which is obscuring my signal. What can I do?
A: High background is often caused by tissue autofluorescence or non-specific dye binding.
-
Reduce Autofluorescence:
-
Wavelength Selection: Excite at the longest possible wavelength that is still efficient for your dye, as autofluorescence tends to be lower at longer wavelengths. Exciting at around 900 nm and collecting emission in the red channel can minimize autofluorescence interference.
-
Spectral Unmixing: Use imaging software to separate the specific this compound signal from the broad autofluorescence spectrum.
-
Control Sample: Always image an unstained tissue sample using the same settings to determine the baseline level of autofluorescence.
-
-
Optimize Staining Protocol:
-
Reduce Dye Concentration: High dye concentrations are a common cause of high background.
-
Improve Washing Steps: Increase the number or duration of washes after staining to remove unbound dye.
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Use a Blocking Agent: For immunofluorescence, use a blocking buffer like Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.
-
-
Optimize Microscope Settings: Adding secondary emission and excitation filters can help reduce excess background noise and improve the SNR.
Issue 3: Rapid Photobleaching
Q: My this compound signal fades quickly during imaging. How can I mitigate this?
A: Photobleaching is the irreversible destruction of the fluorophore. While it cannot be stopped completely, its rate can be significantly reduced.
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Use Anti-Fade Reagents: Mount your sample in a commercially available anti-fade mounting medium.
-
Limit Light Exposure:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Minimize the duration of light exposure by using the camera's shutter to illuminate the sample only during image acquisition.
-
-
Optimize Imaging Conditions: Acquire images with a higher gain and shorter exposure time rather than a lower gain and longer exposure time.
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Consider the Chemical Environment: The photostability of rhodamine dyes can be influenced by their local environment. Ensure the pH of your buffer is stable, as pH changes can affect fluorescence. Some studies suggest that rhodamine dyes are more photostable than other dyes like fluorescein.
Quantitative Data Summary
Table 1: Photophysical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum | ~682 nm | In ethanol. Can be red-shifted in tissue. |
| Emission Maximum | ~704 nm | In ethanol. Can be red-shifted in tissue. |
| Molar Extinction Coefficient (ε) | 3.1 x 10⁴ M⁻¹cm⁻¹ | For a similar near-infrared rhodamine dye. |
| Fluorescence Quantum Yield (Φf) | 0.226 | For a similar near-infrared rhodamine dye. |
| Fluorescence Lifetime | ~1.9 ns | In plasma and blood. |
Table 2: Comparison of Biological Imaging Windows
| Window | Wavelength Range | Advantages | Disadvantages |
| Visible | 400 - 650 nm | High resolution with standard microscopy. | High tissue absorption, scattering, and autofluorescence; limited penetration depth. |
| NIR-I | 650 - 900 nm | Reduced absorption, scattering, and autofluorescence; deeper tissue penetration. | Spatial resolution decreases with longer wavelengths. |
| NIR-II / SWIR | 1000 - 1700 nm | Further reduced scattering; higher image contrast and sensitivity. | Requires specialized InGaAs cameras for detection. |
Detailed Experimental Protocols
Protocol 1: General Antibody Conjugation to this compound NHS Ester
This protocol provides a general guideline for labeling antibodies with an N-hydroxysuccinimide (NHS) ester of this compound, which reacts with primary amines on the antibody.
Materials:
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Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
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This compound NHS Ester, dissolved in anhydrous DMSO or DMF to 10 mg/mL immediately before use.
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Quenching reagent (e.g., 1M Tris-HCl, pH 8.5, or hydroxylamine).
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Desalting column (e.g., PD-10) or dialysis equipment for purification.
Procedure:
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Prepare the Antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will interfere with the reaction.
-
Initiate Conjugation: Add a 5:1 to 10:1 molar excess of the dissolved this compound NHS Ester to the antibody solution. Mix gently by pipetting.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
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Quench the Reaction: Add the quenching reagent to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes.
-
Purify the Conjugate: Remove unreacted dye by running the solution through a desalting column or by dialysis against PBS.
-
Determine Degree of Labeling (Optional): Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~682 nm). Calculate the molar concentrations to determine the average number of dye molecules per antibody.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative or storing at -20°C.
Protocol 2: Deep Tissue Staining and Imaging Workflow
This protocol outlines a general workflow for staining and imaging deep tissue samples with a this compound conjugate.
Procedure:
-
Sample Preparation: Prepare the tissue sample (e.g., tissue slice, whole organ, or small animal model) according to your specific experimental needs.
-
Staining:
-
Dilute the this compound conjugate to its optimal concentration in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the tissue with the staining solution. Incubation time and temperature will vary significantly depending on the sample type and target accessibility (from 30 minutes to overnight).
-
-
Washing: Wash the sample extensively with buffer (e.g., PBS) to remove unbound conjugate and reduce background noise. The number and duration of washes are critical for achieving a good SNR.
-
Mounting (for ex vivo samples): Mount the tissue sample in an appropriate imaging medium. Use an anti-fade reagent if photobleaching is a concern.
-
Image Acquisition:
-
Use a fluorescence imaging system (e.g., confocal, two-photon, or in vivo imaging system) equipped for NIR imaging.
-
Set the excitation source and emission filter to the optimal wavelengths for this compound.
-
Begin with low laser power and exposure times to minimize phototoxicity and photobleaching.
-
Acquire an image of an unstained control sample to establish the level of autofluorescence.
-
-
Image Analysis:
-
Use image analysis software to subtract background noise.
-
If necessary, apply spectral unmixing algorithms to separate the this compound signal from autofluorescence.
-
Visualizations
Caption: General workflow for deep tissue imaging with this compound.
Caption: Troubleshooting flowchart for low signal-to-noise ratio (SNR).
Caption: Key factors influencing the signal-to-noise ratio (SNR).
References
Rhodamine 800 stability issues in different experimental conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Rhodamine 800 in various experimental conditions.
I. Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound, focusing on stability-related issues.
Problem 1: Weak or No Fluorescent Signal
Q: I am not observing any fluorescent signal, or the signal is much weaker than expected. What could be the cause?
A: A weak or absent signal can be due to several factors, ranging from improper storage to issues with your experimental setup.
-
Improper Storage: this compound is sensitive to light and moisture. Ensure that the solid dye and stock solutions have been stored correctly at -20°C or -80°C, protected from light.[]
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope or plate reader are appropriate for this compound (Excitation max ~682 nm, Emission max ~704 nm).[2]
-
Low Concentration: The concentration of this compound in your working solution may be too low. It is advisable to perform a concentration titration to find the optimal concentration for your specific application.[3]
-
Solvent Effects: The fluorescence quantum yield of this compound is highly dependent on the solvent. In aqueous solutions like PBS, the fluorescence intensity is significantly lower than in organic solvents such as DMSO or ethanol.[4][5]
-
pH of the Medium: The fluorescence of rhodamine dyes can be pH-sensitive. Although specific data for this compound is limited, other rhodamines show a decrease in fluorescence in acidic environments. Ensure your experimental buffer is within a neutral to slightly basic pH range for optimal fluorescence.
-
Fluorescence Quenching: The presence of quenching agents in your sample can drastically reduce the fluorescent signal. A common quencher in biological samples is hemoglobin, which can be problematic when working with whole blood.
Problem 2: Rapid Decrease in Fluorescence Intensity (Photobleaching)
Q: My sample is initially fluorescent, but the signal fades quickly upon exposure to excitation light. How can I prevent this?
A: This phenomenon is known as photobleaching, the irreversible photochemical destruction of the fluorophore. Rhodamine dyes, while relatively photostable, are susceptible to this effect under intense or prolonged illumination.
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the time your sample is exposed to the excitation light. Use the shutter to block the light path when not actively acquiring images.
-
Use Antifade Reagents: For fixed-cell imaging, mount your samples in a commercially available antifade mounting medium. These reagents help to reduce the rate of photobleaching.
-
Image a Fresh Field of View: For static samples, moving to a new area of the slide for each image acquisition can help to avoid imaging already photobleached regions.
Problem 3: High Background Fluorescence
Q: I am observing a high level of background fluorescence, which is obscuring my signal of interest. What can I do to reduce it?
A: High background can originate from several sources, including unbound dye, autofluorescence from the sample, or non-specific binding.
-
Thorough Washing: Ensure that you have adequately washed your samples after staining to remove any unbound this compound.
-
Optimize Dye Concentration: Using too high a concentration of the dye can lead to increased non-specific binding and higher background. Titrate the concentration to find the optimal balance between signal and background.
-
Use a Blocking Step: For applications like immunofluorescence, pre-incubating your sample with a blocking agent such as bovine serum albumin (BSA) can help to reduce non-specific binding.
-
Check for Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To assess this, prepare an unstained control sample and image it using the same settings as your stained samples. If autofluorescence is high, you may need to consider spectral unmixing if your imaging software supports it, or use a dye with a more red-shifted emission.
II. Frequently Asked Questions (FAQs)
General Stability and Handling
Q: How should I store this compound?
A: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q: In which solvents is this compound soluble and stable?
A: this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It has poor solubility in water. For biological experiments, a concentrated stock solution in DMSO is typically diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.
Solvent Effects on Fluorescence
Q: How does the solvent affect the fluorescence of this compound?
A: The solvent has a significant impact on the fluorescence properties of this compound. The fluorescence intensity is generally higher in organic solvents compared to aqueous solutions. This is a critical consideration when designing experiments and comparing results from different conditions.
pH and Temperature Stability
Q: How does pH affect the stability and fluorescence of this compound?
Q: Is this compound sensitive to temperature changes?
A: The fluorescence lifetime of some rhodamine dyes, like Rhodamine B, has been shown to be temperature-dependent. While specific data for this compound is limited, it is good practice to maintain a consistent temperature during your experiments, especially for quantitative studies, to ensure reproducibility. For most standard microscopy applications at room temperature, minor fluctuations are unlikely to be a significant issue.
Degradation
Q: What are the degradation products of this compound?
A: The specific degradation pathways and products of this compound are not extensively documented. However, studies on other rhodamines, such as Rhodamine B, suggest that degradation can occur through processes like N-de-ethylation and cleavage of the chromophore structure, especially under photocatalytic conditions. These processes lead to a loss of fluorescence.
III. Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Spectral Properties of this compound in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) | Notes |
| Methanol | 682 | 712 | High fluorescence intensity. |
| Ethanol | ~682 | ~708-716 | High fluorescence intensity. |
| Cyclopentanol | Not specified | 716 | Highest reported fluorescence intensity among tested alcohols. |
| PBS (Aqueous) | Not specified | ~700 | Significantly lower fluorescence intensity compared to organic solvents. |
Table 2: Fluorescence Lifetime of this compound in Different Media
| Medium | Fluorescence Lifetime (ns) | Notes |
| PBS | 0.68 | Single-exponential decay. |
| Plasma | 1.90 (mean) | Complex decay, suggesting binding to plasma components. |
| Whole Blood | 1.86 (mean) | Similar to plasma, but with quenching from hemoglobin. |
IV. Experimental Protocols
Protocol 1: General Procedure for Staining Adherent Cells with this compound
This protocol provides a general workflow for staining mitochondria in adherent cells. Optimization of concentrations and incubation times may be necessary for different cell types.
-
Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or in a multi-well plate.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting a DMSO stock solution into a serum-free cell culture medium or PBS to a final concentration of 1-20 µM.
-
Staining: a. Remove the culture medium from the cells. b. Add the this compound working solution to the cells, ensuring the entire surface is covered. c. Incubate at room temperature for 30-60 minutes, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with the culture medium or PBS for 5 minutes each time to remove unbound dye.
-
Imaging: a. Mount the coverslip onto a microscope slide with a drop of mounting medium (preferably with an antifade reagent). b. Image the cells using a fluorescence microscope with appropriate filters for this compound.
Protocol 2: Assessing the Photostability of this compound
This protocol is adapted from general guidelines for photostability testing and can be used to evaluate the photobleaching of this compound under your specific experimental conditions.
-
Sample Preparation: Prepare your this compound-stained sample (e.g., cells on a coverslip or a solution in a cuvette) as you would for your actual experiment.
-
Initial Imaging: Acquire an initial image or fluorescence intensity measurement using your standard imaging parameters (laser power, exposure time, etc.).
-
Controlled Light Exposure: a. Expose a specific region of your sample to continuous excitation light for a defined period (e.g., 30, 60, 120 seconds). b. It is crucial to keep the illumination conditions constant during this period.
-
Post-Exposure Imaging: Acquire images or fluorescence intensity measurements from the exposed region at regular intervals during the light exposure.
-
Data Analysis: a. Quantify the fluorescence intensity of the exposed region in each image. b. Plot the normalized fluorescence intensity as a function of exposure time. The rate of decay of this curve represents the photobleaching rate under your specific conditions.
-
Control: As a control, have a separate sample or a different region of the same sample that is not exposed to continuous illumination and measure its fluorescence at the same time points to account for any changes not related to photobleaching.
V. Visualizations
Caption: Workflow for staining adherent cells with this compound.
Caption: Factors influencing the fluorescence stability of this compound.
References
Correcting for Rhodamine 800 Spectral Bleed-Through in Multicolor Imaging: A Technical Guide
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address spectral bleed-through from Rhodamine 800 in multicolor fluorescence imaging experiments.
Understanding the Challenge: Spectral Bleed-Through
Spectral bleed-through, also known as crosstalk or crossover, is a common issue in multicolor fluorescence microscopy. It occurs when the fluorescence emission from one fluorophore is detected in the imaging channel designated for another.[1][2] This phenomenon is primarily due to the broad emission spectra of many fluorophores, which can lead to significant overlap.[2] this compound, a far-red fluorescent dye, can be prone to this issue, potentially leading to false-positive signals and inaccurate colocalization analysis.
This guide will walk you through the steps to identify, minimize, and correct for this compound spectral bleed-through, ensuring the accuracy and reliability of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a problem with this compound?
A1: Spectral bleed-through is the detection of fluorescence from one fluorophore in a channel designated for another.[1] this compound has an emission spectrum that can extend into the detection range of other far-red fluorophores. This can lead to the misinterpretation of data, suggesting colocalization where none exists.[2]
Q2: How can I determine if I have a this compound bleed-through problem?
A2: The most straightforward method is to use single-color controls. Prepare a sample stained only with this compound and acquire images in all of your detection channels. If you detect a signal in channels other than the one designated for this compound, you have spectral bleed-through.
Q3: What is the first step I should take to minimize bleed-through during image acquisition?
A3: Optimizing your imaging setup is the first and most critical step. This includes:
-
Sequential Scanning: In confocal microscopy, acquire images for each channel sequentially. This ensures only one laser is active at a time, preventing the excitation of one dye from bleeding into another's detection channel.
-
Appropriate Filter Selection: Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of your target fluorophore to minimize the detection of off-target signals.
-
Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra to minimize overlap from the outset.
Q4: What is linear unmixing and how can it correct for bleed-through?
A4: Linear unmixing is a software-based method used to separate the signals from multiple fluorophores within a single image. It works by acquiring reference spectra (or "fingerprints") for each individual fluorophore in your sample. These references are then used to calculate and subtract the contribution of bleed-through from the multiplexed image, pixel by pixel.
Q5: What is a compensation matrix and how is it used?
A5: A compensation matrix is a mathematical tool used to correct for spectral bleed-through. It is created using single-color control samples to quantify the percentage of signal from each fluorophore that "leaks" into other channels. This matrix is then applied to the multicolor image to subtract the unwanted signal from each channel, effectively correcting for the bleed-through.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant signal from this compound is visible in my Cy5 or Alexa Fluor 750 channel. | The emission spectrum of this compound overlaps with the detection window of the other far-red dye. | 1. Optimize Filters: Use a narrower bandpass emission filter for the Cy5/Alexa Fluor 750 channel to exclude the tail of the this compound emission. 2. Sequential Acquisition: If using a confocal microscope, switch to sequential scanning mode to excite each fluorophore and detect its emission separately. 3. Post-Acquisition Correction: If hardware optimization is insufficient, use linear unmixing or apply a compensation matrix. |
| After applying a compensation matrix, I see negative intensity values in my image. | Over-compensation has occurred, meaning too much signal has been subtracted. | 1. Re-acquire Single-Color Controls: Ensure your single-color controls are accurately prepared and imaged under the exact same conditions as your experimental sample. The brightness of the controls should be comparable to the experimental sample. 2. Manually Adjust Compensation Matrix: Some software allows for the manual adjustment of compensation values. Reduce the compensation percentage for the bleeding channel. 3. Check for Background Subtraction Errors: Ensure that background subtraction is performed correctly before compensation. |
| I still see bleed-through even after applying correction methods. | The spectral overlap is too severe for the chosen correction method, or the reference spectra are inaccurate. | 1. Use Spectral Imaging and Unmixing: For highly overlapping fluorophores, a spectral detector and linear unmixing software are more powerful than simple compensation. This method collects the entire emission spectrum at each pixel and uses it to more accurately separate the fluorophores. 2. Re-evaluate Fluorophore Combination: If possible, consider replacing one of the fluorophores with another that has a more distinct emission spectrum. |
| My corrected image appears noisy. | The correction process can sometimes amplify noise, especially in dim signals. | 1. Optimize Signal-to-Noise Ratio: During acquisition, use the lowest possible laser power that still provides a good signal and increase detector gain or use longer exposure times to improve the signal-to-noise ratio of your initial images. 2. Use Denoising Algorithms: Apply a gentle denoising filter (e.g., Gaussian blur) before bleed-through correction. Be cautious not to alter the underlying data significantly. |
Quantitative Data: Spectral Properties of this compound and Common Fluorophores
The table below summarizes the spectral properties of this compound and other commonly used fluorophores in the red and far-red regions of the spectrum, highlighting potential areas of spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound |
| This compound | 682 | 704 | - |
| Cy5 | 649 | 670 | Moderate |
| Alexa Fluor 647 | 650 | 668 | Moderate |
| DyLight 680 | 692 | 712 | High |
| Alexa Fluor 680 | 679 | 702 | High |
| Cy7 | 743 | 767 | Low (this compound may bleed into Cy7 channel) |
| Alexa Fluor 750 | 749 | 775 | Low (this compound may bleed into Alexa Fluor 750 channel) |
| DyLight 800 | 770 | 794 | Very Low |
Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, solvent).
Experimental Protocols
Protocol 1: Acquiring Images for Bleed-Through Correction
This protocol describes the essential steps for acquiring the necessary images for either linear unmixing or compensation.
Materials:
-
Multicolor stained experimental sample.
-
Single-color control samples (one for each fluorophore in your experiment, including one for this compound).
-
Unstained control sample (for autofluorescence measurement, if necessary).
Methodology:
-
Set Up Imaging Parameters:
-
Turn on the microscope and allow the light source to warm up for stable output.
-
Place your multicolor stained sample on the microscope stage.
-
For each fluorophore, set the optimal excitation laser line and emission filter combination. .
-
-
Image the Multicolor Sample:
-
Acquire your multicolor image. If possible, use sequential scanning to minimize crosstalk during acquisition.
-
Crucially, do not change any imaging settings (laser power, detector gain, pinhole size, pixel dwell time, etc.) for the remainder of this protocol.
-
-
Image Single-Color Controls:
-
Replace the multicolor sample with the this compound single-color control.
-
Using the exact same settings as for the multicolor sample, acquire an image in all of your detection channels. This will measure how much this compound signal "bleeds" into the other channels.
-
Repeat this step for each of your other single-color control samples.
-
-
Image Unstained Control (Optional but Recommended):
-
If your sample has significant autofluorescence, acquire an image of the unstained control sample in all channels using the same settings. This can be used to subtract the autofluorescence signal.
-
Protocol 2: Bleed-Through Correction using a Compensation Matrix in ImageJ/Fiji
This protocol provides a simplified workflow for applying a compensation matrix using ImageJ/Fiji. For more detailed instructions, refer to specific ImageJ/Fiji documentation and plugins.
Prerequisites:
-
ImageJ or Fiji software installed.
-
Images from Protocol 1 (single-color controls).
-
A plugin for spectral unmixing or compensation may be required (e.g., "Spectral Unmixing").
Methodology:
-
Open Single-Color Control Images:
-
Open the images of your single-color controls in ImageJ/Fiji.
-
-
Measure Bleed-Through Coefficients:
-
For the this compound control, select a region of interest (ROI) with a clear signal.
-
Measure the mean intensity of this ROI in the this compound channel and in all other channels where a bleed-through signal is present.
-
The bleed-through coefficient is the ratio of the mean intensity in the "wrong" channel to the mean intensity in the "correct" channel. For example:
-
Bleed-through of this compound into Cy5 channel = (Mean Intensity in Cy5 channel) / (Mean Intensity in this compound channel)
-
-
Repeat this for all other single-color controls to build your compensation matrix.
-
-
Apply the Compensation Matrix:
-
Open your multicolor image.
-
Use the "Image Calculator" or a dedicated compensation plugin to subtract the bleed-through from each channel. The formula for a two-color example (this compound and Cy5) would be:
-
Corrected Cy5 Image = (Original Cy5 Image) - (Original this compound Image * Bleed-through coefficient of this compound into Cy5)
-
Corrected this compound Image = (Original this compound Image) - (Original Cy5 Image * Bleed-through coefficient of Cy5 into this compound)
-
-
-
Validate the Correction:
-
Apply the calculated compensation matrix to your single-color control images. A successful correction should result in signal only in the correct channel and no signal in the others.
-
Visualizing Workflows and Concepts
The following diagrams illustrate the concept of spectral bleed-through and the workflow for its correction.
Caption: Concept of spectral bleed-through.
Caption: Workflow for spectral bleed-through correction.
References
Validation & Comparative
A Comparative Guide to Rhodamine 800 and Indocyanine Green for Near-Infrared Imaging
In the rapidly advancing field of near-infrared (NIR) imaging for biomedical research and drug development, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reliable data. Among the plethora of available NIR dyes, Rhodamine 800 and Indocyanine Green (ICG) have emerged as two of the most commonly utilized fluorophores. This guide provides an objective, data-driven comparison of this compound and ICG, offering researchers, scientists, and drug development professionals the critical information needed to make an informed decision for their specific imaging applications.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key photophysical and in vivo performance parameters of this compound and ICG, compiled from various experimental studies. These quantitative metrics are crucial for predicting the performance of a fluorescent probe in a given application.
| Property | This compound | Indocyanine Green (ICG) | Key Considerations |
| Molar Extinction Coefficient (ε) | ~125,000 M⁻¹cm⁻¹ (in PBS) | ~150,000 - 250,000 M⁻¹cm⁻¹ (in plasma, concentration-dependent)[1][2] | A higher molar extinction coefficient indicates a greater ability to absorb light, which can lead to a brighter fluorescent signal. ICG's ε is highly influenced by its concentration and binding to plasma proteins. |
| Quantum Yield (Φ) | ~0.10 (in PBS) | ~0.01 - 0.05 (in aqueous buffer), ~0.1-0.2 (bound to plasma proteins)[3][4][5] | Quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. This compound generally exhibits a higher quantum yield in aqueous buffers compared to unbound ICG. ICG's quantum yield significantly increases upon binding to plasma proteins. |
| Excitation Max (λex) | ~680-690 nm (in PBS) | ~780 nm (in plasma) | The choice of excitation wavelength should align with the available laser lines on the imaging system. |
| Emission Max (λem) | ~700-710 nm (in PBS) | ~810-820 nm (in plasma) | The emission wavelength dictates the selection of appropriate emission filters for optimal signal detection. |
| Photostability | Generally considered to have good photostability | Prone to photobleaching, especially in aqueous solutions | Higher photostability is crucial for longitudinal imaging studies or applications requiring prolonged laser exposure. |
| Cytotoxicity | Generally low, but can be concentration-dependent | Low at typical imaging concentrations, but can induce cytotoxic effects at higher concentrations | It is essential to determine the optimal, non-toxic concentration for each cell line and application. |
| In Vivo Half-life | Dependent on conjugation | Short (2-4 minutes) | The short half-life of free ICG leads to rapid clearance, which can be advantageous for some applications but a limitation for others requiring longer imaging windows. |
In Vivo Imaging Performance: A Head-to-Head Perspective
Both this compound and ICG have been successfully employed for in vivo NIR imaging of tumors. The choice between them often depends on the specific requirements of the study.
This compound and its derivatives are often favored for applications requiring high photostability and a strong intrinsic fluorescence signal. Their covalent attachment to targeting ligands, such as antibodies or peptides, allows for specific accumulation in tumor tissues, leading to high tumor-to-background ratios.
ICG , as an FDA-approved dye, has a long history of clinical use. Its rapid clearance from the circulation and accumulation in tumors, often attributed to the enhanced permeability and retention (EPR) effect, makes it a valuable tool for intraoperative surgical guidance and perfusion imaging. However, its lower quantum yield and photostability compared to this compound can be limiting factors for certain research applications.
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of comparative experiments, the following diagrams, generated using the DOT language, illustrate a typical in vivo imaging workflow and a simplified representation of targeted NIR imaging.
Caption: A generalized workflow for a comparative in vivo NIR imaging study.
Caption: A simplified diagram of targeted NIR imaging using a dye-ligand conjugate.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Photostability Assessment
Objective: To quantitatively compare the photostability of this compound and ICG.
Methodology:
-
Prepare equimolar solutions of this compound and ICG in phosphate-buffered saline (PBS), pH 7.4.
-
Place the solutions in a 96-well plate.
-
Expose the samples to continuous laser illumination at the respective excitation maximum of each dye using a fluorescence microscope or a plate reader with a focused laser source.
-
Acquire fluorescence images or intensity readings at regular time intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
Normalize the fluorescence intensity of each dye at each time point to its initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time. The dye with a slower decay in fluorescence intensity is considered more photostable.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxicity of this compound and ICG on a relevant cancer cell line.
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound and ICG in cell culture medium, ranging from nanomolar to micromolar concentrations.
-
Replace the medium in the cell culture plate with the medium containing the different concentrations of the dyes. Include a vehicle control (medium without dye).
-
Incubate the cells for a period that mimics the intended in vivo imaging window (e.g., 24 or 48 hours).
-
Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each dye.
Comparative In Vivo Tumor Imaging
Objective: To compare the tumor imaging efficacy of this compound and ICG in a xenograft mouse model.
Methodology:
-
Animal Model: Establish subcutaneous tumors in immunodeficient mice by injecting a human cancer cell line (e.g., 1x10^6 MDA-MB-231 cells). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Dye Administration: Prepare sterile, injectable solutions of this compound (e.g., conjugated to a tumor-targeting peptide) and ICG in saline or PBS. Administer an equimolar dose of each dye to separate cohorts of tumor-bearing mice via tail vein injection.
-
NIR Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for each dye.
-
Image Analysis: Quantify the fluorescence signal intensity in the tumor region and a contralateral non-tumor region (background). Calculate the tumor-to-background ratio (TBR) for each dye at each time point.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumors and major organs (liver, kidneys, spleen, lungs, heart). Perform ex vivo imaging of the excised tissues to confirm the in vivo signal distribution.
-
Histological Analysis: Process the tumor tissues for histological analysis (e.g., H&E staining and fluorescence microscopy) to correlate the fluorescence signal with the tumor microenvironment.
Conclusion
Both this compound and Indocyanine Green are powerful tools for NIR imaging, each with a distinct set of advantages and limitations. This compound excels in applications demanding high photostability and a strong, consistent quantum yield, making it ideal for targeted, quantitative, and longitudinal research studies. ICG, with its clinical approval and rapid pharmacokinetics, is a workhorse for real-time, intraoperative guidance and perfusion imaging. The optimal choice between these two dyes will ultimately be dictated by the specific experimental goals, the required imaging duration, and the desired level of quantitative accuracy. By carefully considering the data presented in this guide and conducting appropriate validation experiments, researchers can confidently select the most suitable NIR fluorophore to advance their scientific investigations.
References
- 1. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 2. Tabulated Molar Extinction Coefficient for ICG in Plasma [omlc.org]
- 3. Fluorescence Properties of this compound in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence Quantum Yield of Rhodamine 800
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescence quantum yield of Rhodamine 800 with alternative near-infrared (NIR) dyes. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their specific applications.
Performance Comparison of this compound and Alternative NIR Dyes
The selection of a suitable fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays. The fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed light into emitted light, is a key parameter in this selection process. A higher quantum yield results in a brighter signal, which is particularly crucial for applications requiring high sensitivity.
The following table summarizes the key photophysical properties of this compound and several common alternative NIR dyes. It is important to note that the fluorescence quantum yield is highly dependent on the solvent environment.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Solvent |
| This compound | 682[1] | 704[1] | ~125,000 | 0.25[2] | Ethanol |
| Cresyl Violet | 586 | 621 | 73,000 | 0.54 | Ethanol |
| Rhodamine 101 | 577 | 601 | 110,000 | 0.92 | Ethanol |
| Indocyanine Green (ICG) | 780 | 810 | ~200,000 | ~0.02-0.13 | Ethanol |
| IRDye 800CW | 774 | 789 | ~240,000 | ~0.05-0.08 | Aqueous Buffer |
| Cy5.5 | 675 | 694 | 250,000 | ~0.28 | Aqueous Buffer |
Experimental Protocol: Measurement of this compound Fluorescence Quantum Yield
The relative method is the most common technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. For this compound, suitable standards include Cresyl Violet and Rhodamine 101, as their absorption and emission spectra overlap sufficiently.[3][4]
I. Materials and Equipment
-
This compound
-
Reference Standard: Cresyl Violet or Rhodamine 101
-
Solvent: Spectroscopic grade absolute ethanol
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
II. Experimental Workflow
Caption: Experimental workflow for the relative measurement of fluorescence quantum yield.
III. Step-by-Step Procedure
-
Solution Preparation:
-
Prepare stock solutions of this compound and the chosen standard (Cresyl Violet or Rhodamine 101) in absolute ethanol.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and this compound at the chosen excitation wavelength. The same excitation wavelength must be used for both the standard and the sample. A suitable excitation wavelength would be in the overlapping absorption region of both dyes, for instance, around 630 nm.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectra for all the prepared solutions.
-
It is crucial to keep the experimental conditions (e.g., excitation and emission slit widths, detector voltage) identical for all measurements of the standard and the sample.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and this compound, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the standard (Grad_std) and this compound (Grad_smp).
-
Calculate the fluorescence quantum yield of this compound (Φf_smp) using the following equation:
Φf_smp = Φf_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_smp and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_smp and n_std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
-
Signaling Pathway and Logical Relationships
The process of fluorescence quantum yield measurement relies on the fundamental principles of molecular photophysics. The following diagram illustrates the relationship between the absorption of a photon, the excited state, and the subsequent radiative (fluorescence) and non-radiative decay pathways.
Caption: Jablonski diagram illustrating the photophysical processes related to fluorescence.
References
A Comparative Guide to Rhodamine Derivatives: Rhodamine 800 vs. Rhodamine B and 6G
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral and performance characteristics of Rhodamine 800 against two of the most widely used rhodamine derivatives, Rhodamine B and Rhodamine 6G. The information presented herein is supported by experimental data to assist researchers in selecting the optimal fluorescent probe for their specific applications, ranging from cellular imaging to drug delivery.
Executive Summary
Rhodamine dyes are a class of highly fluorescent molecules extensively used in biotechnology as tracers and imaging agents.[1][] While Rhodamine B and Rhodamine 6G have been staples in laboratories for decades, the near-infrared (NIR) capabilities of this compound offer distinct advantages for in vivo imaging and applications requiring deeper tissue penetration and reduced autofluorescence. This guide will delve into a comparative analysis of their key properties, including spectral characteristics, quantum yield, photostability, and their utility in biological research.
Data Presentation: Physicochemical and Spectral Properties
The following table summarizes the key quantitative data for this compound, Rhodamine B, and Rhodamine 6G. It is important to note that properties such as quantum yield are highly dependent on the solvent and experimental conditions.
| Property | This compound | Rhodamine B | Rhodamine 6G |
| Molecular Formula | C₂₆H₂₆ClN₃O₅[3][4] | C₂₈H₃₁ClN₂O₃[5] | C₂₈H₃₁ClN₂O₃ |
| Molecular Weight | 495.95 g/mol | 479.02 g/mol | 479.01 g/mol |
| Excitation Max (λex) | ~682 nm | ~545-553 nm | ~525-530 nm |
| Emission Max (λem) | ~704-712 nm | ~567-627 nm | ~548-552 nm |
| Quantum Yield (Φ) | Not widely reported, requires further investigation | 0.31 (in water), 0.49 - 1.0 (temperature dependent) | ~0.95 (in ethanol) |
| Solubility | Soluble in ethanol | Soluble in water, ethanol | Soluble in water, methanol |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Test sample (this compound or Rhodamine B)
-
Spectroscopic grade solvent (e.g., ethanol)
Procedure:
-
Prepare a series of dilutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the standard and the test sample for each concentration.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the test sample (Φx) using the following equation:
Φx = Φst * (m_x / m_st) * (η_x² / η_st²)
Where:
-
Φst is the quantum yield of the standard.
-
m_x and m_st are the slopes of the linear fits for the test sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Cell Permeability Assay using Flow Cytometry
This protocol provides a method to assess the ability of the rhodamine dyes to cross the cell membrane.
Materials:
-
Flow cytometer
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound, Rhodamine B, and Rhodamine 6G stock solutions
-
Trypsin-EDTA
Procedure:
-
Culture cells to a confluence of 70-80%.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in fresh, pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add the rhodamine dye to the cell suspension at the desired final concentration.
-
Incubate the cells with the dye for a specific time period (e.g., 30 minutes) at 37°C.
-
Wash the cells twice with cold PBS to remove excess dye.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on the flow cytometer, measuring the fluorescence intensity in the appropriate channel for each dye. An increase in fluorescence intensity compared to an unstained control indicates cell permeability.
Mitochondrial Staining Protocol
Rhodamine dyes, particularly cationic derivatives, can accumulate in mitochondria due to the mitochondrial membrane potential.
Materials:
-
Fluorescence microscope
-
Cell line of interest cultured on coverslips
-
Cell culture medium
-
Rhodamine dye stock solution (e.g., Rhodamine 123, a derivative of Rhodamine 6G, is a well-known mitochondrial stain)
-
PBS
Procedure:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Prepare the staining solution by diluting the rhodamine stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µg/mL for Rhodamine 123).
-
Remove the culture medium from the petri dish and wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide with a drop of mounting medium.
-
Visualize the stained mitochondria using a fluorescence microscope with the appropriate filter set.
Mandatory Visualizations
Caption: Experimental workflow for comparing rhodamine derivatives.
Caption: Cellular uptake and localization of cationic rhodamine dyes.
Performance Comparison and Applications
This compound
This compound distinguishes itself with its excitation and emission in the near-infrared (NIR) spectrum. This is a significant advantage for in vivo imaging and deep-tissue applications, as longer wavelengths experience less scattering and absorption by biological tissues, leading to improved signal-to-noise ratios and deeper penetration. Its use in whole blood and plasma has been explored, highlighting its potential for clinical fluorescence measurements without extensive sample preparation. While comprehensive data on its quantum yield and photostability compared to Rhodamine B and 6G is less prevalent, its unique spectral properties make it a valuable tool for specific applications in drug delivery and diagnostics where NIR fluorescence is paramount.
Rhodamine B
Rhodamine B is a versatile and widely used fluorophore with applications ranging from a tracer dye in water to a fluorescent stain in biology. It is known for its good photostability and high fluorescence quantum yield, which can be temperature-dependent. In the context of drug development, Rhodamine B has been used as a model molecule to study the loading and release of drugs from nanocarriers. Its ability to act as a mitochondrial probe for monitoring membrane potential has also been investigated. However, concerns about its potential cytotoxicity and mutagenicity have been raised, necessitating careful consideration of its concentration and application.
Rhodamine 6G
Rhodamine 6G is renowned for its exceptionally high fluorescence quantum yield, often approaching 0.95 in ethanol, making it one of the brightest and most efficient fluorescent dyes available. This high quantum yield, coupled with excellent photostability, has made it a popular choice for laser dyes and as a fluorescent standard. In biological research, Rhodamine 6G is utilized in fluorescence microscopy, flow cytometry, and as a mitochondrial probe. Studies have also explored its potential in photodynamic therapy and as an anticancer agent, although its cytotoxicity requires careful management. The development of pH-sensitive probes based on Rhodamine 6G further expands its utility in studying cellular microenvironments.
Conclusion
The choice between this compound, Rhodamine B, and Rhodamine 6G hinges on the specific requirements of the research application.
-
This compound is the dye of choice for in vivo imaging and deep-tissue applications due to its near-infrared spectral properties that minimize tissue autofluorescence and scattering.
-
Rhodamine B offers a balance of good fluorescence and water solubility , making it suitable for a variety of tracer and biological staining applications , though its potential toxicity should be considered.
-
Rhodamine 6G stands out for its exceptional brightness and photostability , making it ideal for applications demanding the highest sensitivity, such as single-molecule detection and as a fluorescent standard .
Researchers and drug development professionals are encouraged to consider the specific experimental conditions, required spectral properties, and potential biological effects when selecting the most appropriate rhodamine derivative for their studies.
References
A Researcher's Guide to Validating Rhodamine 800 Staining Specificity with Essential Controls
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, ensuring the specificity of staining is paramount for generating reliable and reproducible data. Rhodamine 800, a near-infrared (NIR) fluorescent dye, is a valuable tool for various applications, including the specific labeling of mitochondria in live cells due to its cationic and membrane-permeable nature.[1][2] However, like many fluorescent probes, its use necessitates rigorous validation to differentiate true signals from experimental artifacts. This guide provides a comprehensive comparison of validation strategies for this compound staining, detailing essential controls and comparing its performance to alternative NIR dyes.
The Critical Role of Controls in Fluorescence Microscopy
The interpretation of fluorescence imaging can be misled by several factors, including autofluorescence, where cellular components naturally emit light, and non-specific binding of the fluorescent probe.[3] To address these potential sources of error, a series of control experiments are indispensable.
Here is a logical workflow for validating the specificity of this compound staining:
References
- 1. Interaction of a mitochondrial membrane potential-sensitive dye, this compound, with rat mitochondria, cells, and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
A Head-to-Head Comparison: Si-Rhodamines Emerge as Superior Alternatives to Rhodamine 800 for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent probe is paramount to generating high-quality, reproducible data. While classic dyes like Rhodamine 800 have been utilized, the advent of silicon-rhodamines (Si-rhodamines) represents a significant leap forward. This guide provides an objective comparison, supported by experimental data, demonstrating the advantages of Si-rhodamines over this compound for demanding live-cell imaging applications.
Si-rhodamines consistently outperform this compound in key areas critical for live-cell analysis. These advantages stem from a fundamental structural modification: the substitution of the oxygen atom in the xanthene core with a silicon atom. This seemingly subtle change dramatically improves the photophysical properties of the fluorophore, leading to brighter, more stable, and less phototoxic probes that are better suited for observing the delicate and dynamic environment of living cells.
The primary benefits of Si-rhodamines include their red-shifted absorption and emission spectra, which minimize cellular autofluorescence and reduce phototoxicity.[1][2] Furthermore, Si-rhodamines exhibit exceptional photostability, allowing for longer imaging experiments with less signal degradation.[3] Many Si-rhodamine derivatives are also fluorogenic, meaning they only become fluorescent upon binding to their target, which significantly enhances the signal-to-noise ratio by reducing background fluorescence.[4]
Quantitative Comparison of Photophysical Properties
To illustrate the superior performance of Si-rhodamines, the following table summarizes key photophysical properties of a representative Si-rhodamine, JF646, and this compound.
| Property | JF646 (Si-Rhodamine) | This compound | Advantage of Si-Rhodamine |
| Maximum Absorption (λmax) | 646 nm[3] | ~682 nm in methanol | Tunable in the far-red spectrum |
| Maximum Emission (λem) | 664 nm | ~712 nm in methanol | Reduced autofluorescence |
| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 (in acidic media) | Not readily available | High brightness |
| Fluorescence Quantum Yield (Φ) | 0.54 | ~0.25 in ethanol | Higher brightness |
| Photostability | High | Moderate to Low | Suitable for long-term imaging |
| Fluorogenicity | Yes (spirocyclization) | No | High signal-to-noise ratio |
Experimental Evidence: Reduced Phototoxicity of Si-Rhodamines in Live-Cell Imaging
A critical factor in live-cell imaging is minimizing phototoxicity, as high-intensity light can induce cellular stress and apoptosis, compromising the integrity of the experiment. Recent developments have led to "Gentle Rhodamines," a class of Si-rhodamine probes engineered to reduce the generation of reactive oxygen species (ROS).
Experimental Protocol: Assessing Phototoxicity of Mitochondrial Probes in Live Cells
This protocol is adapted from the study on Gentle Rhodamines and can be used to compare the phototoxicity of different fluorescent probes.
1. Cell Culture and Staining:
-
Seed HeLa cells on a glass-bottom dish and culture overnight.
-
Prepare stock solutions of the mitochondrial probes (e.g., a Si-rhodamine probe and this compound) in DMSO.
-
Dilute the probes to the desired final concentration in pre-warmed cell culture medium.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed medium to remove unbound probe.
2. Live-Cell Imaging and Phototoxicity Induction:
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire initial images of the stained mitochondria using the appropriate laser lines and detectors for each probe.
-
To induce phototoxicity, continuously illuminate a defined region of interest with a high-intensity laser (e.g., 640 nm for Si-rhodamines) for an extended period (e.g., 15 minutes).
-
Simultaneously, acquire time-lapse images to monitor changes in mitochondrial morphology and cell viability.
3. Assessment of Cell Viability:
-
After the illumination period, add a cell viability indicator, such as Propidium Iodide (PI), to the culture medium. PI is a nuclear stain that only enters cells with compromised membranes.
-
Acquire fluorescence images to detect PI-positive (dead) cells.
-
Quantify the percentage of dead cells in the illuminated region compared to a non-illuminated control region.
Expected Results: Cells stained with Si-rhodamine probes, particularly the "Gentle Rhodamine" variants, are expected to show significantly lower levels of phototoxicity and cell death compared to cells stained with older generation dyes like this compound under the same illumination conditions.
Visualizing Cellular Processes: Si-Rhodamines in Action
The versatility of Si-rhodamines allows for the development of probes that target specific cellular components and even track dynamic signaling pathways. For instance, a Si-rhodamine probe could be designed to monitor the activity of a key signaling protein, such as ERK in the MAPK pathway.
Caption: Experimental workflow for assessing the phototoxicity of fluorescent probes in live cells.
Caption: Visualization of the MAPK/ERK signaling pathway with a hypothetical Si-rhodamine probe.
Conclusion
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhodamine 800 and Other Near-Infrared Dyes for Advanced Microscopy
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of success in high-resolution microscopy. This guide provides an objective comparison of the performance of Rhodamine 800 against other common near-infrared (NIR) fluorescent dyes—Cy7, Alexa Fluor 790, and IRDye 800CW—supported by their photophysical properties and a detailed experimental protocol for comparative analysis.
Near-infrared fluorescent dyes have become indispensable tools in biological imaging, offering significant advantages such as reduced autofluorescence from biological samples and deeper tissue penetration. This compound, a member of the rhodamine family of dyes, operates in this valuable spectral region. This guide will objectively assess its performance characteristics in the context of popular microscopy techniques and compare it with other widely used NIR dyes.
Photophysical Properties: A Quantitative Comparison
The brightness and photostability of a fluorophore are paramount for sensitive and clear imaging. These characteristics are determined by the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The brightness of a dye is proportional to the product of these two values.
Here, we present a summary of the key photophysical properties of this compound and its alternatives. It is important to note that these values can be influenced by the solvent environment and conjugation to biomolecules.
| Property | This compound | Cy7 | Alexa Fluor 790 | IRDye 800CW |
| Excitation Maximum (λex) | ~682 nm | ~750 nm[1] | ~784 nm[2][3] | ~774 nm[4] |
| Emission Maximum (λem) | ~704 nm | ~773 nm[1] | ~814 nm | ~789 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~113,000 (in Ethanol) | ~199,000 | ~270,000 | ~240,000 (in PBS) |
| Quantum Yield (Φ) | Varies by solvent | ~0.3 | Data not readily available | ~0.12 (conjugated to HSA) |
| Brightness (ε × Φ) | Varies | ~59,700 | Data not readily available | ~28,800 (conjugated to HSA) |
Note: The brightness for this compound is not calculated due to the high variability of its quantum yield in different solvents. For IRDye 800CW, the brightness is calculated based on its properties when conjugated to Human Serum Albumin (HSA).
Performance in Microscopy Setups
The choice of a fluorescent dye is often dictated by the specific requirements of the microscopy technique being employed. Here's a comparative overview of how this compound and its alternatives perform in various setups.
Confocal Microscopy: In conventional confocal microscopy, all four dyes can be effectively used. The selection will primarily depend on the available laser lines for excitation and the desired spectral separation in multi-color imaging experiments. While this compound has a lower molar extinction coefficient compared to its counterparts, its performance can be sufficient for imaging abundant targets. For detecting low-abundance targets, the higher brightness of Cy7 and Alexa Fluor 790 may be advantageous.
Super-Resolution Microscopy (STED): Stimulated Emission Depletion (STED) microscopy requires fluorophores with high photostability to withstand the high laser powers used for depletion. While rhodamine-based dyes have been successfully used in STED microscopy, the photostability of specific derivatives is a key consideration. The suitability of this compound for STED would need to be empirically determined and compared against highly photostable alternatives like Alexa Fluor dyes.
Experimental Protocol: A Comparative Analysis of NIR Dyes for Live-Cell Mitochondrial Imaging
This protocol provides a framework for objectively comparing the performance of this compound, Cy7, Alexa Fluor 790, and IRDye 800CW for imaging mitochondria in live cells using confocal microscopy.
1. Cell Culture and Preparation:
-
Culture a suitable adherent cell line (e.g., HeLa or U2OS) on glass-bottom dishes appropriate for high-resolution microscopy.
-
Grow cells to 70-80% confluency before staining.
2. Dye Preparation:
-
Prepare stock solutions of this compound, and commercially available mitochondrial-targeting versions of Cy7, Alexa Fluor 790, and IRDye 800CW (e.g., MitoTracker dyes or custom conjugations) in anhydrous DMSO at a concentration of 1 mM.
-
On the day of the experiment, dilute the stock solutions in pre-warmed, serum-free cell culture medium to a final working concentration (typically in the range of 50-200 nM). The optimal concentration should be determined empirically for each dye to achieve comparable initial signal intensities.
3. Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed, complete culture medium.
-
Add fresh, pre-warmed complete culture medium to the cells for imaging.
4. Confocal Microscopy and Image Acquisition:
-
Use a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for each dye.
-
This compound: Ex: ~680 nm, Em: ~700-750 nm
-
Cy7: Ex: ~750 nm, Em: ~770-820 nm
-
Alexa Fluor 790: Ex: ~785 nm, Em: ~800-850 nm
-
IRDye 800CW: Ex: ~775 nm, Em: ~790-840 nm
-
-
For a fair comparison, use identical imaging settings (laser power, detector gain, pinhole size, pixel dwell time, and image dimensions) for all dyes where possible. Adjust laser power to achieve a similar initial fluorescence intensity across all samples to avoid saturation.
-
Acquire a z-stack of images for each sample to assess mitochondrial morphology in three dimensions.
-
To assess photostability, perform time-lapse imaging of a single focal plane, acquiring images at regular intervals (e.g., every 30 seconds for 10 minutes) with continuous laser exposure.
5. Data Analysis:
-
Image Quality: Visually inspect the images for clarity of mitochondrial structures, signal-to-noise ratio, and background fluorescence.
-
Brightness: Quantify the mean fluorescence intensity of individual mitochondria in the initial images for each dye.
-
Photostability: Measure the decay of fluorescence intensity over time from the time-lapse series. Plot the normalized fluorescence intensity against time to compare the photobleaching rates of the different dyes.
Visualizing a Relevant Signaling Pathway: The MAPK/ERK Pathway
Near-infrared dyes are frequently used to visualize dynamic cellular processes, such as signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Fluorescently labeled antibodies or biosensors targeting components of this pathway allow for its visualization in microscopy.
Caption: The MAPK/ERK signaling cascade.
Conclusion
This compound is a viable near-infrared fluorescent dye for various microscopy applications. Its performance, particularly in terms of brightness, should be carefully considered in the context of the experimental requirements. For applications demanding the highest sensitivity and photostability, alternatives such as Cy7, Alexa Fluor 790, and IRDye 800CW may offer superior performance. The provided experimental protocol offers a standardized method for researchers to empirically determine the most suitable NIR dye for their specific live-cell imaging needs, ensuring optimal data quality and reliability.
References
comparative analysis of Rhodamine 800 binding to different cellular structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rhodamine 800 binding to various cellular structures, supported by experimental data. While this compound is a well-established fluorescent probe, its binding affinity is predominantly and selectively targeted towards mitochondria. This document summarizes the quantitative data available for its mitochondrial interaction and discusses its limited affinity for other cellular organelles.
Overview of this compound Binding Affinity
This compound is a near-infrared, cationic fluorescent dye.[1] Its lipophilic and cationic nature drives its accumulation in organelles with a negative membrane potential.[2][3] The primary and most well-documented target of this compound within the cell is the mitochondrion, which possesses a significant negative membrane potential across its inner membrane.[1][2] Evidence for specific and high-affinity binding of this compound to other organelles such as the lysosome, Golgi apparatus, endoplasmic reticulum, or nucleus is limited. While other rhodamine derivatives have been engineered to target these specific organelles, this compound itself demonstrates strong preferential accumulation in mitochondria.
Quantitative Data Presentation
The following table summarizes the quantitative data regarding the uptake and fluorescence changes of this compound in relation to mitochondria and whole cells.
| Parameter | Value | Cell/Organelle Type | Reference |
| Uptake by Energized Mitochondria | > 99% (at 1 µM) | Isolated Rat Mitochondria | |
| Fluorescence Change upon Mitochondrial Uptake | 77% decrease | Energized Rat Mitochondria | |
| Fluorescence Change in De-energized Mitochondria | 13% decrease | Uncoupled Rat Mitochondria | |
| Whole Cell Uptake | 75% | Hepatocytes | |
| Whole Cell Uptake | 67% | Cardiomyocytes | |
| Fluorescence Change in Whole Cells | 37% decrease | Hepatocytes | |
| Fluorescence Change in Whole Cells | 16% decrease | Cardiomyocytes |
Comparative Binding Analysis Across Cellular Structures
-
Mitochondria: As a cationic dye, this compound is electrophoretically drawn into the mitochondrial matrix due to the highly negative mitochondrial membrane potential. This accumulation is a key indicator of mitochondrial energization and is the basis for its use in monitoring mitochondrial health. Studies have shown that over 99% of this compound is taken up by energized mitochondria, leading to a significant quenching of its fluorescence.
-
Lysosomes: While some rhodamine-based derivatives are designed as pH-sensitive probes for the acidic environment of lysosomes, there is no direct evidence to suggest that this compound specifically accumulates in lysosomes. Co-localization studies would be necessary to definitively determine the extent, if any, of this compound presence in lysosomes.
-
Golgi Apparatus: Specific fluorescent probes for the Golgi apparatus have been developed, some of which are based on the rhodamine scaffold conjugated to Golgi-targeting moieties like sphingosine. However, this compound itself is not recognized as a Golgi-specific stain.
-
Endoplasmic Reticulum (ER): Similar to the Golgi apparatus, specific rhodamine-based probes have been synthesized for ER imaging by incorporating ER-targeting groups. There is a lack of evidence indicating that unmodified this compound has a significant binding affinity for the endoplasmic reticulum.
-
Nucleus: Nuclear staining is typically achieved with dyes that have a high affinity for DNA, such as DAPI or Hoechst. While some rhodamine derivatives can show nuclear localization, this compound is not a conventional nuclear stain.
Experimental Protocols
Protocol for Staining Mitochondria in Live Cells with this compound
This protocol is adapted from standard procedures for live-cell imaging with mitochondrial membrane potential-sensitive dyes.
1. Reagent Preparation:
- Stock Solution (5 mM): Dissolve 1 mg of this compound (MW: 495.95 g/mol ) in 403 µL of high-quality, anhydrous DMSO. Mix thoroughly. Aliquot and store at -20°C, protected from light.
- Working Solution (1-20 µM): On the day of the experiment, dilute the stock solution in a suitable buffer, such as serum-free cell culture medium or PBS, to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.
2. Cell Staining (Adherent Cells):
- Culture adherent cells on sterile coverslips or in a suitable imaging dish.
- When cells have reached the desired confluency, remove the culture medium.
- Wash the cells once with pre-warmed PBS.
- Add the this compound working solution to the cells, ensuring the entire surface is covered.
- Incubate at 37°C for 15-30 minutes, protected from light.
- Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS.
- The cells are now ready for imaging.
3. Cell Staining (Suspension Cells):
- Centrifuge the cell suspension at 1000 x g for 3-5 minutes.
- Discard the supernatant and wash the cell pellet twice with PBS.
- Resuspend the cells in the this compound working solution at a density of approximately 1x10^6 cells/mL.
- Incubate at 37°C for 15-30 minutes, protected from light.
- Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
- Wash the cell pellet twice with PBS.
- Resuspend the cells in serum-free medium or PBS for analysis.
4. Imaging:
- Observe the stained cells using a fluorescence microscope or flow cytometer.
- This compound has an excitation maximum around 682 nm and an emission maximum around 712 nm in methanol. Use appropriate filter sets for near-infrared fluorescence.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cell staining and the logical relationship of this compound's primary binding target.
Caption: Experimental workflow for staining live cells with this compound.
Caption: Binding affinity of this compound to cellular organelles.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
